molecular formula C18H20ClN B139324 Benzoctamine Hydrochloride CAS No. 10085-81-1

Benzoctamine Hydrochloride

カタログ番号: B139324
CAS番号: 10085-81-1
分子量: 285.8 g/mol
InChIキー: NZPJYSIIKYJREH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See also: Benzoctamine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPJYSIIKYJREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17243-39-9 (Parent)
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60143543
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10085-81-1
Record name Benzoctamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10085-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOCTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Benzoctamine Hydrochloride's Interaction with Serotonin Turnover

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Benzoctamine Hydrochloride, with a specific focus on its effects on serotonin (5-hydroxytryptamine, 5-HT) turnover. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neurotransmitter systems.

Executive Summary

Benzoctamine, a tetracyclic compound with anxiolytic properties, has been shown to modulate serotonergic pathways. Foundational research indicates that a primary mechanism of action is the reduction of serotonin turnover in the brain.[1][2] This is theorized to occur through the inhibition of serotonin reuptake, leading to increased synaptic availability of 5-HT and subsequent downstream regulatory effects. While direct quantitative binding affinities and in-vivo microdialysis data for benzoctamine are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge and provides illustrative data and methodologies for the experimental protocols that would be employed to fully characterize its serotonergic activity.

Core Mechanism: Reduction of Serotonin Turnover

The principal evidence for benzoctamine's effect on the serotonin system stems from early pharmacological studies. Research demonstrated that benzoctamine decreases the disappearance of intraventricularly-injected radiolabeled serotonin ([¹⁴C]-5-HT) from the rat brain.[1][2] Furthermore, it was observed to partially inhibit the depletion of brain serotonin induced by chemical agents.[1][2] These findings strongly suggest that benzoctamine interferes with the primary clearance mechanism of synaptic serotonin, which is reuptake via the serotonin transporter (SERT). By slowing the removal of serotonin from the synaptic cleft, benzoctamine would enhance serotonergic neurotransmission.

Studies have indicated that benzoctamine's anxiolytic effects are comparable to those of diazepam, although its pharmacological profile differs, notably in its impact on serotonin levels.[3] While the precise molecular interactions remain to be fully elucidated, the collective evidence points towards an indirect increase in serotonin signaling through the reduction of its turnover.[3][4]

Quantitative Analysis of Serotonergic Interactions

To comprehensively understand the mechanism of action of a compound like benzoctamine on serotonin turnover, a series of quantitative assessments are required. The following tables present illustrative data for well-characterized compounds, representing the types of quantitative information that would be essential for a complete profile of benzoctamine.

Table 1: Illustrative Serotonin Receptor Binding Affinities (Ki in nM)

Receptor SubtypeRepresentative LigandBinding Affinity (Ki in nM)
5-HT1ABuspirone15
5-HT2AKetanserin2.5
5-HT2CMesulergine5.1
5-HT3Ondansetron0.4
5-HT4Prucalopride3.2
5-HT6SB-2710461.3
5-HT7SB-2699700.9

Note: This table provides example data for representative serotonin receptor ligands and does not represent empirically determined values for this compound.

Table 2: Illustrative Serotonin Transporter (SERT) Binding and Uptake Inhibition

CompoundSERT Binding Affinity (Ki in nM)Serotonin Uptake Inhibition (IC50 in nM)
Fluoxetine0.92.8
Sertraline0.21.1
Paroxetine0.10.3
Citalopram1.65.2

Note: This table provides example data for well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs) and does not represent empirically determined values for this compound.

Key Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the mechanism of action of a compound like benzoctamine on serotonin turnover.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is resuspended in assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

    • A range of concentrations of the test compound (e.g., benzoctamine) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the receptor.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Assay in Synaptosomes

Objective: To measure the inhibitory effect of the test compound on the reuptake of serotonin into presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • A specific brain region rich in serotonergic terminals (e.g., cortex, hippocampus, or striatum) is dissected from a laboratory animal (e.g., rat).

    • The tissue is homogenized in a sucrose buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

    • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • Synaptosomes are pre-incubated with a range of concentrations of the test compound (e.g., benzoctamine) or a reference inhibitor (e.g., fluoxetine).

    • The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

    • Incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of a known SERT inhibitor.

  • Detection and Analysis:

    • Uptake is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

    • The IC50 value for the inhibition of serotonin uptake is calculated.

In Vivo Microdialysis for Extracellular Serotonin and 5-HIAA

Objective: To measure the effect of systemic administration of the test compound on the extracellular concentrations of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a specific brain region of a freely moving animal.

Methodology:

  • Surgical Implantation:

    • A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal (e.g., rat).

    • The animal is allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to obtain a baseline, the animal is administered the test compound (e.g., benzoctamine) via a systemic route (e.g., intraperitoneal injection).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.

  • Neurochemical Analysis:

    • The concentrations of serotonin and 5-HIAA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • The results are expressed as a percentage of the baseline concentrations.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the mechanism of action of this compound on serotonin turnover.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicle Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic 5-HT Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT SERT->Serotonin_Vesicle MAO MAO SERT->MAO Metabolism Five_HIAA 5-HIAA MAO->Five_HIAA Synaptic_Cleft->SERT Reuptake Five_HT_Receptor 5-HT Receptor Synaptic_Cleft->Five_HT_Receptor Signaling_Cascade Signaling Cascade Five_HT_Receptor->Signaling_Cascade Activation Benzoctamine Benzoctamine Benzoctamine->SERT Inhibition

Figure 1: Serotonin Signaling Pathway and Site of Benzoctamine Action.

Serotonin_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Dissect Brain Region (e.g., Cortex) A2 Homogenize Tissue A1->A2 A3 Differential Centrifugation A2->A3 A4 Isolate Synaptosomes A3->A4 B1 Pre-incubate Synaptosomes with Benzoctamine A4->B1 B2 Add [³H]5-HT B1->B2 B3 Incubate at 37°C B2->B3 C1 Rapid Filtration B3->C1 C2 Liquid Scintillation Counting C1->C2 C3 Calculate IC50 C2->C3

Figure 2: Experimental Workflow for a Serotonin Uptake Assay.

Logical_Relationship_Serotonin_Turnover A Hypothesis: Benzoctamine decreases serotonin turnover B Mechanism: Inhibition of Serotonin Reuptake (SERT) A->B C Primary Consequence: Increased Synaptic Serotonin Concentration B->C D Secondary Consequence: Decreased Serotonin Metabolism C->D E Observable Outcome 1: Reduced clearance of radiolabeled 5-HT C->E F Observable Outcome 2: Decreased levels of 5-HIAA D->F

Figure 3: Logical Framework for Investigating Decreased Serotonin Turnover.

Conclusion

References

Benzoctamine Hydrochloride: An In-depth Technical Guide on its Role as an Alpha-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoctamine hydrochloride, a tetracyclic compound, exhibits a pharmacological profile characterized by sedative and anxiolytic properties. Beyond its effects on the serotonergic system, a significant component of its mechanism of action involves the antagonism of alpha-adrenergic receptors. This technical guide consolidates the current understanding of this compound's interaction with the alpha-adrenergic system, providing a detailed overview of its mechanism of action, qualitative receptor interaction, and potential physiological consequences. While specific quantitative binding affinities for alpha-1 and alpha-2 adrenergic receptors are not extensively documented in publicly available literature, this guide outlines the established principles of its antagonist activity and furnishes detailed hypothetical protocols for the experimental determination of these key parameters. The included signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, serve to visually elucidate the complex interactions and methodologies discussed.

Introduction

This compound, structurally related to the tetracyclic antidepressant maprotiline, has been utilized for its sedative and anxiolytic effects. Its multifaceted pharmacological activity includes interactions with multiple neurotransmitter systems. Notably, its antagonism of alpha-adrenergic receptors contributes to its overall physiological effects, including its observed impact on blood pressure. Understanding the specifics of this alpha-adrenergic blockade is crucial for a comprehensive characterization of the drug's profile and for guiding future research and development.

Alpha-adrenergic receptors, categorized into α1 and α2 subtypes, are G-protein coupled receptors (GPCRS) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine. Alpha-1 adrenergic receptors are primarily coupled to Gq proteins, leading to downstream signaling cascades that result in smooth muscle contraction. Alpha-2 adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, leading to various cellular responses, including the inhibition of further norepinephrine release from presynaptic neurons.

Mechanism of Action: Alpha-Adrenergic Antagonism

This compound functions as an antagonist at alpha-adrenergic receptors. This means that it binds to these receptors but does not activate them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine. This blockade of alpha-adrenergic signaling is believed to contribute to some of its therapeutic and side effects.

Alpha-1 Adrenergic Receptor Antagonism

By blocking alpha-1 adrenergic receptors, this compound can inhibit norepinephrine-induced vasoconstriction. This action can lead to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. This hypotensive effect has been observed in preclinical studies.[1]

Alpha-2 Adrenergic Receptor Antagonism

Antagonism of presynaptic alpha-2 adrenergic receptors can lead to an increase in the release of norepinephrine from nerve terminals, as the normal negative feedback mechanism is inhibited. The net effect of benzoctamine on the sympathetic nervous system is a complex interplay between its antagonist effects at both alpha-1 and alpha-2 receptors.

Quantitative Data on Receptor Binding Affinity

A thorough review of the existing scientific literature did not yield specific quantitative data (Ki or IC50 values) for the binding affinity of this compound to alpha-1 and alpha-2 adrenergic receptors. The following table summarizes the qualitative findings regarding its interaction with these receptors.

Receptor SubtypeInteraction TypeReported EffectsQuantitative Data (Ki/IC50)
Alpha-1 Adrenergic AntagonistInhibition of norepinephrine-induced vasoconstriction, potential for blood pressure reduction.[1]Not available in cited literature.
Alpha-2 Adrenergic AntagonistPotential for increased norepinephrine release due to blockade of presynaptic autoreceptors.Not available in cited literature.

Table 1: Qualitative Summary of this compound Interaction with Alpha-Adrenergic Receptors

Experimental Protocols for Determining Binding Affinity

To ascertain the precise binding affinities of this compound for alpha-1 and alpha-2 adrenergic receptors, a radioligand binding assay would be the standard experimental approach. Below is a detailed, representative protocol for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing recombinant human alpha-1 or alpha-2 adrenergic receptors, or tissue homogenates known to be rich in these receptors (e.g., rat cerebral cortex for alpha-1, human platelets for alpha-2).

  • Radioligands:

    • For alpha-1 receptors: [³H]-Prazosin (a selective antagonist).

    • For alpha-2 receptors: [³H]-Yohimbine or [³H]-Rauwolscine (selective antagonists).

  • Non-labeled Ligands:

    • This compound (test compound).

    • Phentolamine or another non-selective alpha-antagonist (for determination of non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

    • Competition Binding: Membrane preparation, radioligand, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described above.

Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates Benzoctamine Benzoctamine HCl Benzoctamine->Alpha1_Receptor Binds & Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: Alpha-1 Adrenergic Signaling Pathway and Benzoctamine Antagonism.

Alpha2_Adrenergic_Signaling cluster_extracellular Extracellular (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular (Presynaptic Terminal) Norepinephrine Norepinephrine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Autoreceptor) Norepinephrine->Alpha2_Receptor Binds & Activates Benzoctamine Benzoctamine HCl Benzoctamine->Alpha2_Receptor Binds & Blocks Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP NE_Release Norepinephrine Release cAMP->NE_Release Decreased levels inhibit a wide range of downstream targets

Caption: Alpha-2 Adrenergic Signaling Pathway and Benzoctamine Antagonism.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes with Radioligand & Benzoctamine HCl Membrane_Prep->Incubation Ligand_Prep Radioligand & Benzoctamine HCl Serial Dilutions Ligand_Prep->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound is a pharmacologically active compound with a mechanism of action that includes the antagonism of alpha-adrenergic receptors. This activity likely contributes to its overall clinical profile, particularly its sedative and potential cardiovascular effects. While the qualitative nature of this antagonism is established, there is a notable absence of specific quantitative binding affinity data in the current body of scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the precise molecular interactions of this compound with the alpha-adrenergic system. Such data would be invaluable for a more complete understanding of its pharmacology and for the potential development of new therapeutic agents with refined receptor selectivity.

References

Pharmacological profile of Benzoctamine as a tetracyclic compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological profile of Benzoctamine, a tetracyclic compound with demonstrated sedative and anxiolytic properties. Marketed as Tacitin, Benzoctamine presents a unique profile compared to other anxiolytics, notably its lack of respiratory depression. This whitepaper synthesizes available data on its mechanism of action, receptor interactions, pharmacokinetic properties, and the experimental methodologies used in its characterization. Quantitative data is presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Benzoctamine is a tetracyclic compound belonging to the dibenzo-bicyclo-octadiene class of molecules.[1] Structurally, it is closely related to the tetracyclic antidepressant maprotiline.[1] While its primary clinical applications have been in the management of anxiety and as a sedative, its pharmacological activity extends to multiple neurotransmitter systems, suggesting a complex mechanism of action.[1][2] This guide aims to provide a detailed technical summary of the current understanding of Benzoctamine's pharmacology for professionals in the field of drug development and neuroscience research.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The anxiolytic and sedative effects of Benzoctamine are believed to be mediated through its interactions with several key neurotransmitter systems in the central nervous system. The primary mechanism of action appears to be the antagonism of serotonin and alpha-adrenergic receptors.[1]

Receptor Binding Profile
  • Serotonin Receptors: Benzoctamine exhibits antagonistic properties at serotonin receptors.[1] One study reported an IC50 value of 115 µM at the serotonin receptor, although this high value may not be representative of its primary mechanism of action and should be interpreted with caution. Further studies are needed to characterize its affinity for specific serotonin receptor subtypes.

  • Adrenergic Receptors: Benzoctamine is an antagonist of alpha-adrenergic receptors.[1] This action is thought to contribute to some of its physiological effects, such as a reduction in blood pressure observed in animal models.[1]

Effects on Neurotransmitter Systems

In addition to direct receptor antagonism, Benzoctamine modulates the activity of several monoamine neurotransmitter systems.

  • Serotonin System: Studies have shown that Benzoctamine can decrease the turnover of serotonin (5-hydroxytryptamine, 5-HT) in the brain.[3][4] This effect is thought to be a key contributor to its anxiolytic properties. The proposed mechanism involves the inhibition of serotonin uptake, leading to increased synaptic levels of 5-HT.[1]

  • Catecholamine Systems (Norepinephrine and Dopamine): Benzoctamine has been shown to decrease the turnover of norepinephrine and dopamine.[1] This suggests an interaction with the regulatory mechanisms of these neurotransmitter systems, likely secondary to its receptor antagonism.

The multifaceted interaction of Benzoctamine with these neurotransmitter systems is summarized in the table below.

Neurotransmitter System Effect of Benzoctamine Reported Mechanism Potential Clinical Implication
Serotonergic Decreased turnover, potential increase in synaptic levelsInhibition of serotonin reuptake, antagonism of serotonin receptors[1][3][4]Anxiolytic effects
Noradrenergic Decreased turnoverAntagonism of alpha-adrenergic receptors[1]Sedative and hypotensive effects
Dopaminergic Decreased turnoverLikely indirect, secondary to effects on other systems[1]Contribution to sedative effects

Pharmacokinetics

The pharmacokinetic profile of Benzoctamine has been characterized in humans, providing insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameter Value Notes
Bioavailability (Oral) >90%[1]High oral bioavailability suggests good absorption from the gastrointestinal tract.
Elimination Half-life (t½) 2-3 hours[1]The relatively short half-life indicates that the drug is cleared from the body relatively quickly.
Metabolism Hepatic[1]Primarily metabolized in the liver.
Excretion Renal[1]Metabolites are excreted through the kidneys.

Experimental Protocols

Detailed experimental protocols from the original pharmacological studies on Benzoctamine are not extensively reported in a standardized format. However, based on the published research, the following general methodologies were employed.

In Vitro Receptor Interaction (General Protocol)

While specific binding affinity studies with Ki values are lacking, functional assays were used to determine the antagonistic properties of Benzoctamine. A general protocol for such an assay would involve:

  • Tissue Preparation: Isolation of a specific tissue or cell line expressing the receptor of interest (e.g., smooth muscle tissue for adrenergic receptors).

  • Agonist-Induced Response: Measurement of a physiological response (e.g., muscle contraction) upon application of a known receptor agonist.

  • Antagonist Application: Pre-incubation of the tissue with varying concentrations of Benzoctamine.

  • Measurement of Inhibition: Re-application of the agonist in the presence of Benzoctamine to determine the extent of inhibition of the physiological response.

  • Data Analysis: Calculation of IC50 values to quantify the antagonistic potency.

In Vivo Neurotransmitter Turnover (General Protocol)

To assess the effects of Benzoctamine on the turnover of monoamines, studies in animal models were conducted. A representative experimental workflow would be:

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Neurochemical Analysis cluster_3 Data Analysis A Administer Benzoctamine to animal models (e.g., rats) B Collect brain tissue samples at various time points A->B C Homogenize brain tissue B->C D Extract monoamines and their metabolites C->D E Quantify neurotransmitter levels (e.g., using HPLC) D->E F Compare neurotransmitter and metabolite levels between control and treated groups E->F G Calculate turnover rates F->G G cluster_0 Alpha-1 Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq Benzoctamine Benzoctamine Benzoctamine->Alpha1_Receptor PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effect Physiological Effect (e.g., smooth muscle contraction) Ca_Release->Physiological_Effect PKC_Activation->Physiological_Effect

References

Unraveling the Molecular Tapestry of Benzoctamine: A Technical Guide to its Anxiolytic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 5, 2025 – This technical whitepaper delves into the molecular underpinnings of the anxiolytic properties of Benzoctamine (formerly marketed as Tacitin by Ciba-Geigy). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Benzoctamine's mechanism of action, collates available pharmacological data, and outlines key experimental protocols for its further investigation. While Benzoctamine has a history of clinical use for anxiety, a detailed molecular characterization in contemporary research is limited, presenting a unique opportunity for further exploration.

Benzoctamine is a tetracyclic compound, structurally related to the antidepressant maprotiline, and has demonstrated sedative and anxiolytic effects comparable to benzodiazepines like diazepam.[1] However, its pharmacological profile is distinct, notably lacking the respiratory depression associated with many sedative-hypnotics and, in some cases, even stimulating the respiratory system.[1] The primary molecular activities of Benzoctamine are centered on its interaction with serotonergic and adrenergic systems.

Molecular Targets and Pharmacological Profile

Benzoctamine's anxiolytic effects are believed to stem from its influence on multiple neurotransmitter systems. The core of its mechanism involves antagonism at serotonin and alpha-adrenergic receptors, alongside potential inhibition of serotonin reuptake.[1]

Interaction with the Serotonergic System

Studies have indicated that Benzoctamine functions as a serotonin antagonist.[1] Furthermore, it has been proposed to increase synaptic serotonin levels by inhibiting its reuptake, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[1][2] This dual action could contribute to its anxiolytic efficacy. Early research also pointed to Benzoctamine decreasing the turnover of 5-hydroxytryptamine (5-HT) in the brain, an effect that may play a role in its anti-anxiety properties.

Interaction with the Adrenergic System

Benzoctamine exhibits clear antagonistic effects on the adrenergic system, specifically at alpha-adrenergic receptors.[1] This action is thought to contribute to its sedative and potentially anxiolytic effects, as well as its influence on blood pressure.[1] The drug has been shown to antagonize the effects of epinephrine and norepinephrine.[1]

Quantitative Pharmacological Data

Table 1: Receptor and Transporter Binding Affinity of Benzoctamine

TargetReceptor/Transporter SubtypeBinding Affinity (Ki) [nM]Test SystemReference
Serotonin Receptors 5-HT1AData Not Available
5-HT2AData Not Available
5-HT2CData Not Available
Other 5-HT SubtypesData Not Available
Adrenergic Receptors α1-adrenergicData Not Available
α2-adrenergicData Not Available
β-adrenergicData Not Available
Monoamine Transporters Serotonin Transporter (SERT)Data Not Available
Norepinephrine Transporter (NET)Data Not Available
Dopamine Transporter (DAT)Data Not Available

Table 2: Functional Activity of Benzoctamine

TargetAssay TypeFunctional EffectPotency (IC50/EC50) [nM]Test SystemReference
Serotonin System Serotonin Receptor Functional AssayAntagonismAn IC50 of 115 mM has been reported, but the subtype and validity are unclear.Rat Brain[1]
Serotonin Reuptake AssayInhibitionData Not Available
Adrenergic System α-adrenergic Receptor Functional AssayAntagonismData Not Available

Postulated Signaling Pathways

Based on Benzoctamine's identified molecular targets, we can infer its likely impact on downstream intracellular signaling cascades. Direct experimental evidence for these pathways in the context of Benzoctamine is lacking and presents a key area for future research.

G cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System benzoctamine_s Benzoctamine sert SERT benzoctamine_s->sert Inhibition serotonin_receptor 5-HT Receptors (e.g., 5-HT2A/2C) benzoctamine_s->serotonin_receptor Antagonism gq_plc Gq/11 -> PLC serotonin_receptor->gq_plc ip3_dag IP3 / DAG Increase gq_plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release benzoctamine_a Benzoctamine alpha1_receptor α1-Adrenergic Receptor benzoctamine_a->alpha1_receptor Antagonism gq_plc_a Gq/11 -> PLC alpha1_receptor->gq_plc_a ip3_dag_a IP3 / DAG Increase gq_plc_a->ip3_dag_a ca_release_a Ca2+ Release ip3_dag_a->ca_release_a

Caption: Postulated signaling pathways affected by Benzoctamine.

Antagonism of Gq-coupled receptors like 5-HT2A, 5-HT2C, and α1-adrenergic receptors would be expected to inhibit the phospholipase C (PLC) pathway, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization. Inhibition of serotonin reuptake would lead to increased synaptic serotonin, potentially activating other serotonin receptor subtypes and their associated signaling cascades.

Key Experimental Protocols for Molecular Investigation

To address the existing gaps in our understanding of Benzoctamine's molecular pharmacology, the following experimental approaches are recommended.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of Benzoctamine for a panel of receptors and transporters.

Objective: To quantify the affinity of Benzoctamine for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptor subtypes (α1, α2), and monoamine transporters (SERT, NET, DAT).

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells) or native tissue preparations (e.g., rat brain cortex) are homogenized and centrifuged to isolate cell membranes.

  • Assay Incubation: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of Benzoctamine.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of Benzoctamine that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated using the Cheng-Prusoff equation.

G start Prepare Cell Membranes (with target receptor) incubation Incubate Membranes with: - Radioligand - Benzoctamine (varied conc.) start->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis G prep Prepare Cells/Synaptosomes (Expressing Transporter) pre_incubate Pre-incubate with Benzoctamine (varied conc.) prep->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter (e.g., [3H]-5-HT) pre_incubate->add_radioligand terminate Terminate Uptake (Wash with cold buffer) add_radioligand->terminate quantify Quantify Uptake (Scintillation Counting) terminate->quantify analyze Calculate IC50 quantify->analyze

References

The Effect of Benzoctamine Hydrochloride on Catecholamine Metabolism in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoctamine hydrochloride is a tetracyclic compound with recognized sedative and anxiolytic properties. Marketed as Tacitin, its mechanism of action has been a subject of investigation, with significant attention paid to its interaction with neurotransmitter systems in the brain. This technical guide synthesizes available data on the effects of benzoctamine on the metabolism of catecholamines—dopamine, norepinephrine, and epinephrine. While early research points towards a complex interaction, including a potential increase in catecholamine turnover, other evidence suggests antagonistic effects at adrenergic receptors. This document provides an in-depth look at the reported neurochemical profile of benzoctamine, details probable experimental methodologies for assessing its impact on catecholamine pathways, and presents visual representations of these processes to aid in research and development.

Introduction

Benzoctamine is a psychoactive drug with a structural similarity to the tetracyclic antidepressant maprotiline.[1] Unlike benzodiazepines, a common class of anxiolytics, benzoctamine has been noted for not causing respiratory depression, and in some cases, even stimulating the respiratory system.[1] Its anxiolytic effects are comparable to diazepam, but its neurochemical mechanism appears to be distinct.[1] A key area of investigation has been its effect on monoamine neurotransmitters, particularly serotonin and the catecholamines.

Initial studies in rats suggested that benzoctamine's anxiolytic action might be mediated by an increased turnover of catecholamines.[1] However, there is also evidence indicating that it may decrease the turnover of epinephrine, dopamine, and norepinephrine by acting as an antagonist at their respective receptors.[1] This guide aims to consolidate the available information regarding these seemingly contradictory findings and provide a framework for further investigation.

Effects on Catecholamine Levels and Turnover

Table 1: Summary of Benzoctamine's Effects on Catecholamine Metabolism in Rat Brain

CatecholamineEffect on TurnoverImplied MechanismReference
Dopamine Potentially decreasedReceptor antagonism[1]
Norepinephrine Potentially decreasedReceptor antagonism[1]
Epinephrine Potentially decreasedReceptor antagonism[1]
Overall Catecholamines Reportedly increased (conflicting data)Undetermined[1]

Note: The data presented is based on abstracts and secondary citations of primary studies. The original quantitative values require access to the full-text articles.

Experimental Protocols

To investigate the effects of a compound like benzoctamine on catecholamine metabolism, a series of established experimental protocols would be employed. The following are detailed methodologies likely utilized in the foundational research on this topic.

Animal Model and Drug Administration
  • Species: Male Wistar rats are a common model for neuropharmacological studies.

  • Housing: Animals are typically housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. Control animals would receive a vehicle injection.

Measurement of Catecholamine Turnover

A common method to assess neurotransmitter turnover involves inhibiting their synthesis and measuring the rate of their decline.

  • Inhibition of Synthesis: Alpha-methyl-p-tyrosine (AMPT), an inhibitor of the enzyme tyrosine hydroxylase, is administered to halt the synthesis of new catecholamines.

  • Tissue Collection: At various time points after AMPT administration, animals are euthanized, and brain regions of interest (e.g., striatum, hypothalamus, cortex) are rapidly dissected and frozen.

  • Catecholamine Quantification: The concentrations of dopamine and norepinephrine in the brain tissue are measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection. This method allows for the sensitive and specific quantification of catecholamines and their metabolites.

  • Turnover Rate Calculation: The rate of decline of catecholamine levels after synthesis inhibition is calculated to determine the turnover rate. A faster decline indicates a higher turnover rate.

Monoamine Oxidase (MAO) Activity Assay

To determine if benzoctamine affects the enzymatic degradation of catecholamines, an in vitro MAO activity assay would be performed.

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer to prepare mitochondrial fractions, as MAO is a mitochondrial enzyme.

  • Assay Principle: The assay measures the activity of MAO by providing a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B) and detecting the formation of a product (e.g., 4-hydroxyquinoline or benzaldehyde, respectively) spectrophotometrically.

  • Inhibition Studies: Different concentrations of benzoctamine are added to the assay mixture to determine if it inhibits MAO-A or MAO-B activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the study of benzoctamine's effect on catecholamine metabolism.

Catecholamine_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA  TH Dopamine Dopamine L_DOPA->Dopamine  DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine  DBH Epinephrine Epinephrine Norepinephrine->Epinephrine  PNMT TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-methyltransferase

Caption: Biosynthetic pathway of catecholamines in the brain.

Catecholamine_Metabolism_Pathway cluster_catecholamines Catecholamines cluster_enzymes Metabolic Enzymes cluster_metabolites Metabolites Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC  MAO HVA HVA Dopamine->HVA  COMT then MAO Norepinephrine Norepinephrine MHPG MHPG Norepinephrine->MHPG  MAO VMA VMA Norepinephrine->VMA  COMT then MAO MAO Monoamine Oxidase (MAO) COMT Catechol-O- Methyltransferase (COMT) DOPAC->HVA  COMT MHPG->VMA  COMT

Caption: Major metabolic pathways of dopamine and norepinephrine.

Experimental_Workflow start Animal Model (Rats) drug_admin Benzoctamine or Vehicle Administration start->drug_admin synthesis_inhibition AMPT Injection (for turnover studies) drug_admin->synthesis_inhibition euthanasia Euthanasia & Brain Dissection synthesis_inhibition->euthanasia hplc HPLC-ECD Analysis (Catecholamines & Metabolites) euthanasia->hplc mao_assay In Vitro MAO Assay (Brain Homogenates) euthanasia->mao_assay data_analysis Data Analysis & Interpretation hplc->data_analysis mao_assay->data_analysis

Caption: A typical experimental workflow for studying drug effects.

Discussion and Future Directions

The existing literature on benzoctamine's effect on catecholamine metabolism presents a complex and somewhat ambiguous picture. The initial hypothesis of increased catecholamine turnover as the primary mechanism for its anxiolytic effects is contrasted by findings suggesting receptor antagonism, which would likely lead to a decrease in turnover. It is plausible that benzoctamine has a multifaceted mechanism of action, potentially exhibiting different effects at different doses or in different brain regions.

To resolve these ambiguities, further research is warranted. Modern neurochemical techniques could provide a more precise understanding of benzoctamine's actions. For instance, in vivo microdialysis could be used to measure real-time changes in extracellular levels of catecholamines and their metabolites in specific brain regions of awake, freely moving animals following benzoctamine administration. Furthermore, receptor binding assays with radiolabeled ligands could definitively determine benzoctamine's affinity for various adrenergic and dopaminergic receptor subtypes.

Conclusion

This compound's impact on catecholamine metabolism in the brain is a critical aspect of its neuropharmacological profile. While early studies have laid the groundwork, suggesting a complex interplay of increased turnover and receptor antagonism, a definitive understanding requires further investigation with modern analytical methods. The experimental protocols and pathways detailed in this guide provide a framework for such future research, which will be essential for a complete characterization of this unique anxiolytic agent and for the development of novel therapeutics targeting the catecholaminergic system.

References

An In-depth Technical Guide on the Structural Relationship Between Benzoctamine and Maprotiline

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural relationship between Benzoctamine and Maprotiline, two tetracyclic compounds with distinct pharmacological profiles. While sharing a common dibenzobicyclo[2.2.2]octadiene core, a minor variation in the length of an aliphatic side chain results in a significant divergence of their primary clinical applications, with Benzoctamine acting as an anxiolytic and sedative, and Maprotiline as a potent antidepressant. This document elucidates this critical structure-activity relationship (SAR) through detailed structural comparisons, comparative quantitative data on their physicochemical, pharmacokinetic, and pharmacodynamic properties, and outlines key experimental protocols relevant to their synthesis and evaluation.

Core Structural Analysis

Benzoctamine and Maprotiline are tetracyclic compounds built upon the same rigid three-dimensional dibenzobicyclo[2.2.2]octadiene ring system, also known as 9,10-dihydro-9,10-ethanoanthracene.[1][2][3] This core structure is responsible for the overall shape and lipophilicity of both molecules. The defining structural difference lies exclusively in the length of the N-methylated aliphatic side chain attached to the 9-position of this core structure.[1][2]

  • Benzoctamine features an N-methylmethanamine side chain (-CH₂-NH-CH₃).[1][4]

  • Maprotiline possesses a longer N-methylpropanamine side chain (-CH₂-CH₂-CH₂-NH-CH₃).[2]

This extension by two methylene groups in Maprotiline's side chain is the sole structural modification that shifts the molecule's primary pharmacological activity from anxiolytic/sedative to antidepressant.

G cluster_core Common Dibenzobicyclo[2.2.2]octadiene Core cluster_benzo Benzoctamine cluster_mapro Maprotiline Core C16H13-R Benzo_side R = -CH₂-NH-CH₃ (Methanamine Side Chain) Core->Benzo_side Mapro_side R = -CH₂CH₂CH₂-NH-CH₃ (Propanamine Side Chain) Core->Mapro_side Benzo Benzoctamine (Anxiolytic/Sedative) Benzo_side->Benzo Mapro Maprotiline (Antidepressant) Mapro_side->Mapro

Figure 1: Structural Divergence of Benzoctamine and Maprotiline.

Comparative Data Presentation

The seemingly minor structural modification has profound effects on the physicochemical, pharmacokinetic, and pharmacodynamic properties of these molecules.

Physicochemical and Pharmacokinetic Properties

The addition of two carbon atoms and their associated hydrogens increases the molecular weight and alters the pharmacokinetic profile of Maprotiline relative to Benzoctamine, most notably resulting in a dramatically longer elimination half-life.

PropertyBenzoctamineMaprotiline
Chemical Formula C₁₈H₁₉N[1][5]C₂₀H₂₃N[2]
Molar Mass 249.357 g·mol⁻¹[1]277.411 g·mol⁻¹[2]
IUPAC Name N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine[1]N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine[2]
Primary Use Anxiolytic, Sedative[1]Antidepressant[2][6]
Oral Bioavailability >90%[1]66–70%[2]
Elimination Half-life 2–3 hours[1]27–58 hours (average 51 hours)[2][7]
Time to Peak Plasma ~1 hour[1]~12 hours[7]
Protein Binding Not specified88%[2]
Pharmacodynamic Profile

The difference in side-chain length critically impacts receptor and transporter binding affinity, explaining the divergence in clinical use. Maprotiline is a potent and selective norepinephrine reuptake inhibitor (NRI), a classic mechanism for antidepressant action.[2][8] Benzoctamine's mechanism is less understood but appears to involve multiple neurotransmitter systems, including serotonin, without the potent NRI activity of Maprotiline.[1]

TargetBenzoctamine (Activity/Affinity)Maprotiline (Activity/Affinity)
Norepinephrine Transporter (NET) Weak / Not primary targetStrong inhibitor (K_d = 11 nM)[9]
Serotonin Transporter (SERT) Possible weak inhibitor[1]Very weak inhibitor (K_d = 5,800 nM)[9]
Dopamine Transporter (DAT) Antagonistic effects noted[1]Very weak inhibitor (K_d = 1,000 nM)[9]
Histamine H₁ Receptor Not specifiedStrong antagonist (K_d = 2 nM)[9]
Serotonin 5-HT₂A Receptor Antagonist (IC₅₀ = 115 mM)[1]Moderate antagonist (K_i = 51 nM)[9]
α₁-Adrenergic Receptor Antagonistic effects noted[1]Moderate antagonist (K_d = 90 nM)[9]
Muscarinic Acetylcholine Receptors Not specifiedWeak antagonist (K_d = 570 nM)[9]

Signaling Pathways and Mechanism of Action

The distinct pharmacological profiles arise from differential modulation of synaptic neurotransmitter levels and direct receptor antagonism.

MoA cluster_mapro Maprotiline: Primary Mechanism cluster_benzo Benzoctamine: Proposed Mechanisms Mapro Maprotiline NET Norepinephrine Transporter (NET) Mapro->NET  Inhibits NE_Synapse ↑ Synaptic Norepinephrine NET->NE_Synapse Blocks Reuptake Effect_Mapro Antidepressant Effect NE_Synapse->Effect_Mapro Leads to Benzo Benzoctamine Catecholamine ↑ Catecholamine Turnover Benzo->Catecholamine Serotonin ↑ Serotonin Levels Benzo->Serotonin Receptors Antagonizes NE, DA Receptors Benzo->Receptors Effect_Benzo Anxiolytic/Sedative Effect Catecholamine->Effect_Benzo Contributes to Serotonin->Effect_Benzo Contributes to Receptors->Effect_Benzo Contributes to

Figure 2: Contrasting Mechanisms of Action.

Experimental Protocols

General Synthetic Workflow via Diels-Alder Reaction

The dibenzobicyclo[2.2.2]octadiene core of both molecules is accessible through a [4+2] cycloaddition (Diels-Alder reaction) between an anthracene derivative and a dienophile, followed by functional group manipulation to install the side chain. A representative protocol for synthesizing analogues is described in the literature.[10][11]

Protocol: Synthesis of a Maprotiline Analogue

  • Diels-Alder Cycloaddition:

    • React a substituted anthracene (e.g., 1,8-dichloroanthracene) with a dienophile such as acrolein in a high-boiling point solvent (e.g., toluene or xylene).

    • Heat the mixture under reflux for 24-48 hours to form the tetracyclic aldehyde intermediate.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the aldehyde product, typically by column chromatography on silica gel.

  • Reductive Amination:

    • Dissolve the purified aldehyde intermediate in a suitable solvent like methanol or dichloromethane.

    • Add an excess of methylamine (often as a solution in a solvent like THF or water).

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

    • Quench the reaction carefully with water, and perform an aqueous workup (e.g., extraction with an organic solvent like ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the final product by chromatography or recrystallization to yield the target N-methylmethanamine analogue (a Benzoctamine analogue). For a Maprotiline analogue, the side chain on the anthracene starting material would be longer, or the aldehyde would be homologated prior to amination.

G cluster_synthesis General Synthetic Workflow Anthracene Anthracene Derivative DA_Reaction Diels-Alder [4+2] Cycloaddition Anthracene->DA_Reaction Acrolein Acrolein (Dienophile) Acrolein->DA_Reaction Aldehyde Tetracyclic Aldehyde Intermediate DA_Reaction->Aldehyde Reductive_Amination Reductive Amination (1. Methylamine 2. NaBH₄) Aldehyde->Reductive_Amination Final_Product Final Product (Benzoctamine/Maprotiline Analogue) Reductive_Amination->Final_Product

Figure 3: Workflow for Synthesis of Tetracyclic Analogues.
Pharmacological Evaluation: Forced Swimming Test (FST)

The FST is a standard preclinical screen for assessing antidepressant activity in rodents. The protocol is designed to measure the effect of a compound on the animal's motivation to escape an aversive situation.

Protocol: Forced Swimming Test in Mice [11]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.

  • Acclimation (Pre-test): On day 1, each mouse is individually placed in the cylinder for a 15-minute period. This session habituates the animal to the procedure and induces a stable baseline of immobility.

  • Drug Administration: On day 2, 24 hours after the pre-test, animals are divided into groups. The test compound (e.g., Maprotiline), a vehicle control, and a positive control (e.g., Imipramine) are administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test session.

  • Test Session: Each mouse is placed back into the cylinder for a 6-minute test session. The session is recorded for later analysis.

  • Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Interpretation: A statistically significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-control group indicates potential antidepressant-like activity.

Conclusion and Implications

The cases of Benzoctamine and Maprotiline serve as a classic illustration of a critical structure-activity relationship in medicinal chemistry. A simple two-carbon homologation of an aliphatic side chain dramatically shifts the pharmacological profile from a sedative/anxiolytic to a potent antidepressant. This is primarily achieved by optimizing the side chain length for high-affinity binding and potent inhibition of the norepinephrine transporter, a key target in the treatment of depression. This technical guide highlights that even subtle structural modifications on a common molecular scaffold can lead to profound differences in pharmacokinetics and pharmacodynamics, ultimately defining their therapeutic utility. For drug development professionals, this relationship underscores the importance of fine-tuning substituent chains to optimize target engagement and achieve desired clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for In vivo Studies of Benzoctamine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Benzoctamine Hydrochloride in rodent models, including recommended dosage ranges, detailed experimental protocols, and relevant pharmacological data. This document is intended to guide researchers in designing and conducting preclinical studies to evaluate the anxiolytic, sedative, and other pharmacological effects of this compound.

Pharmacological Profile of this compound

Benzoctamine is a tetracyclic compound that exhibits anxiolytic and sedative properties.[1] Its mechanism of action is not fully elucidated but is believed to involve the modulation of several neurotransmitter systems. Rat studies suggest that its effects may be mediated through an increased turnover of catecholamines and a decrease in the turnover of epinephrine, dopamine, and norepinephrine by antagonizing their respective receptors.[1] Furthermore, benzoctamine has been shown to increase serotonin levels in the brain, potentially through the inhibition of serotonin uptake, which may contribute to its anxiolytic effects.[1][2] Unlike many sedative drugs, benzoctamine does not typically cause respiratory depression and may even stimulate the respiratory system.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo rodent studies and other relevant sources.

Table 1: In Vivo Dosages of this compound in Rats

ApplicationRoute of AdministrationDosageAnimal ModelObserved EffectsReference
CardiovascularNot Specified10 mgRatReduction in blood pressure by approximately 30mm Hg[1]

Table 2: Pharmacokinetic Parameters of Benzoctamine

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability>90%HumanOral[1]
Elimination Half-life2-3 hoursHumanOral[1]
Time to Peak Plasma Concentration1 hourHumanOral[1]

Note: Specific LD50 values for this compound in rodent models were not found in the reviewed literature. Researchers should conduct preliminary dose-ranging studies to determine the appropriate and safe dosage for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess the anxiolytic and sedative effects of drugs in rodent models. While these are general protocols, they can be adapted for studies involving this compound.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • Video tracking software (optional, but recommended for accurate data collection)

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes). The dosage should be determined based on preliminary studies.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Allow the animal to explore the maze for a set period, typically 5 minutes. Record the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated control group.

Open Field Test (OFT) for Sedative and Anxiolytic-like Activity

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity can be indicative of sedative effects, while an increase in time spent in the center of the arena can suggest anxiolytic-like effects.

Materials:

  • Open field arena (a square or circular arena with walls)

  • Video tracking software

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer this compound or vehicle solution at a predetermined time before placing the animal in the open field.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes). Key parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and rearing frequency.

  • Data Analysis: A significant decrease in total distance traveled suggests a sedative effect. A significant increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Benzoctamine_Signaling Benzoctamine Benzoctamine Hydrochloride SERT Serotonin Transporter (SERT) Benzoctamine->SERT Inhibits Adrenergic_Receptors Adrenergic Receptors (α & β) Benzoctamine->Adrenergic_Receptors Antagonizes Dopamine_Receptors Dopamine Receptors Benzoctamine->Dopamine_Receptors Antagonizes Serotonin_Uptake Inhibition of Serotonin Reuptake Adrenergic_Antagonism Antagonism of Norepinephrine & Epinephrine Dopamine_Antagonism Antagonism of Dopamine Increased_Serotonin Increased Synaptic Serotonin Serotonin_Uptake->Increased_Serotonin Decreased_Adrenergic_Signaling Decreased Adrenergic Signaling Adrenergic_Antagonism->Decreased_Adrenergic_Signaling Decreased_Dopaminergic_Signaling Decreased Dopaminergic Signaling Dopamine_Antagonism->Decreased_Dopaminergic_Signaling Anxiolytic_Effects Anxiolytic Effects Increased_Serotonin->Anxiolytic_Effects Sedative_Effects Sedative Effects Decreased_Adrenergic_Signaling->Sedative_Effects Cardiovascular_Effects Cardiovascular Effects Decreased_Adrenergic_Signaling->Cardiovascular_Effects e.g., Hypotension Decreased_Dopaminergic_Signaling->Sedative_Effects

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Behavioral Studies

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization of Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Preparation of Benzoctamine HCl and Vehicle Solutions Drug_Administration Drug Administration (e.g., IP, PO) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., EPM, OFT) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated or Manual) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for rodent behavioral studies.

References

Application Note: A Validated HPLC Method for the Quantification of Benzoctamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-BZH-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Benzoctamine Hydrochloride in bulk drug substance. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a tetracyclic compound with sedative and anxiolytic properties.[1][2] Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[3] This application note provides a comprehensive guide for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClN[2]
Molecular Weight285.82 g/mol [2]
pKa (Strongest Basic)10.04[2]
Predicted logP4.16[2]
Water Solubility0.000844 mg/mL (predicted)[2]

The high pKa value indicates that this compound is a basic compound and will be protonated at acidic to neutral pH. This is a key consideration for selecting the appropriate mobile phase pH to ensure good peak shape and retention.

Recommended HPLC Method Parameters

Based on the analysis of structurally similar compounds, such as maprotiline hydrochloride, the following starting conditions are recommended for the HPLC analysis of this compound.

ParameterRecommended Condition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Mobile Phase

Experimental Protocols

This section outlines the detailed protocols for method development, validation, and sample analysis.

  • Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20mM phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 10-150 µg/mL.

  • Sample Solution (for bulk drug): Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent. Further dilute to a final concentration within the linearity range.

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4]

  • System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

  • Specificity: The specificity of the method should be assessed by analyzing a blank (diluent) and a placebo solution to ensure that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: Analyze the prepared linearity standard solutions (10-150 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): The accuracy of the method should be determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The cumulative RSD for both days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptable limits.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| % RSD of Peak Areas | ≤ 2.0% | |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area
10
25
50
100
150

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%
100%

| 120% | | | |

Table 4: Precision Data

Precision Type % RSD
Repeatability

| Intermediate Precision | |

Table 5: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Table 6: Robustness Study

Parameter Varied System Suitability Results
Flow Rate (+0.1 mL/min)
Flow Rate (-0.1 mL/min)
Mobile Phase pH (+0.2)

| Mobile Phase pH (-0.2) | |

Visualizations

Diagrams illustrating the workflow and logical relationships of the experimental protocols are provided below.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_development Method Development cluster_validation Method Validation (ICH) cluster_analysis Routine Analysis prep_solutions Prepare Solutions (Mobile Phase, Standards, Samples) initial_conditions Initial HPLC Conditions (Column, Mobile Phase, etc.) prep_solutions->initial_conditions optimization Optimize Parameters (Peak Shape, Resolution) initial_conditions->optimization specificity Specificity optimization->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_testing Routine Sample Quantification robustness->routine_testing

Caption: Workflow for HPLC method development and validation.

Validation_Parameters_Relationship cluster_method Developed HPLC Method cluster_validation Validation Characteristics method Finalized Analytical Procedure specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD specificity->lod loq LOQ specificity->loq linearity->accuracy linearity->precision range Range linearity->range precision->accuracy

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The proposed HPLC method for the quantification of this compound is based on sound scientific principles and established practices for similar compounds. The detailed experimental protocols and validation plan provide a clear roadmap for researchers and scientists to implement and verify a reliable analytical method. This method, once validated, will be a valuable tool for the quality control of this compound in a pharmaceutical setting.

References

Application Note: High-Throughput Analysis of Benzoctamine and its N-desmethyl Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anxiolytic drug benzoctamine and its putative primary metabolite, N-desmethylbenzoctamine, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for pharmacokinetic and metabolic studies. The methodology utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for clinical research applications.

Introduction

Benzoctamine is a tetracyclic compound with sedative and anxiolytic properties.[1] Structurally similar to the tetracyclic antidepressant maprotiline, it is used in the treatment of anxiety-related conditions.[1][2] Understanding the metabolic fate of benzoctamine is crucial for comprehensive pharmacokinetic profiling and clinical efficacy and safety assessment. While detailed metabolism studies on benzoctamine are limited, N-demethylation is a common metabolic pathway for structurally related compounds, leading to the formation of an N-methyl metabolite.[1] This protocol, therefore, targets both the parent drug, benzoctamine, and its presumed major metabolite, N-desmethylbenzoctamine. The method is based on established analytical principles for tricyclic and tetracyclic antidepressants, ensuring a high likelihood of success and transferability.[3][4][5][6]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of benzoctamine and N-desmethylbenzoctamine from plasma samples.[3][4][5][6]

  • Allow plasma samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma sample.

  • To this, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Maprotiline-d3 at 100 ng/mL).

  • Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[3][6]

  • Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[3][6]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 400 µL of water to each well.[3][6]

  • Seal the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.[3][6]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution for the analytes.

  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is recommended.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
1.020
3.080
3.580
3.620
5.020
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

The following table summarizes the proposed MRM transitions for benzoctamine, N-desmethylbenzoctamine, and a suitable internal standard (Maprotiline-d3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benzoctamine 250.2207.15025
N-desmethylbenzoctamine 236.2193.15028
Maprotiline-d3 (IS) 281.2236.25022

Data Presentation

The following tables provide a summary of the expected quantitative performance of the method, based on typical values for structurally related tricyclic and tetracyclic antidepressants.[3]

Table 1: Linearity and Lower Limit of Quantification

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Benzoctamine1 - 500> 0.9951
N-desmethylbenzoctamine1 - 500> 0.9951

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Benzoctamine Low5< 10< 10± 15
Medium50< 10< 10± 15
High400< 10< 10± 15
N-desmethylbenzoctamine Low5< 10< 10± 15
Medium50< 10< 10± 15
High400< 10< 10± 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 1. Plasma Sample (50 µL) add_is 2. Add Acetonitrile with Internal Standard (150 µL) plasma_sample->add_is vortex1 3. Vortex (3 min) add_is->vortex1 centrifuge 4. Centrifuge (5 min) vortex1->centrifuge transfer_supernatant 5. Transfer Supernatant (100 µL) centrifuge->transfer_supernatant dilute 6. Dilute with Water (400 µL) transfer_supernatant->dilute vortex2 7. Vortex (2 min) dilute->vortex2 injection 8. Inject (5 µL) vortex2->injection separation 9. Chromatographic Separation (C18 Column) detection 10. MS/MS Detection (MRM Mode) integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Concentration Calculation calibration->quantification reporting 14. Report Generation quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of benzoctamine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of benzoctamine and its putative N-desmethyl metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. This protocol offers a solid foundation for laboratories involved in the analysis of tetracyclic psychoactive compounds.

References

Application of Benzoctamine in studies of respiratory depression safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoctamine is a sedative and anxiolytic agent that has garnered interest due to its unique respiratory profile.[1] Unlike many drugs in its class, such as benzodiazepines, Benzoctamine has been shown in several studies to not cause significant respiratory depression, and in some instances, to even stimulate respiration.[1][2][3] This characteristic makes it a potentially safer alternative for sedation, particularly in patient populations at risk for respiratory compromise.[1][4][5][6] However, it is crucial to note that when co-administered with opioids like morphine, Benzoctamine may potentiate respiratory depression.[1][2] This document provides detailed application notes and protocols from key studies to guide further research into the respiratory safety of Benzoctamine.

Data Presentation

Table 1: Effects of Oral Benzoctamine on Respiration in Human Volunteers
Treatment GroupDosagePrimary Respiratory OutcomeKey Findings
BenzoctamineLow oral dosesDisplacement of CO2 response curvesVariable effect: most volunteers showed respiratory stimulation, while some showed mild depression.[2]
Diazepam5 mgDisplacement of CO2 response curvesConsistent respiratory depression.[1][2]
PlaceboN/ADisplacement of CO2 response curvesNo significant effect.[2]
Table 2: Respiratory Parameters in Patients with Respiratory Failure Following Benzoctamine Administration
Patient PopulationDosageRespiratory Parameters MeasuredResults
Chronic Obstructive Bronchitis (n=14)Oral, as night sedationFEV1, FVC, Pco2No significant changes observed.[5][6]
Acute Severe Asthma (n=6)Oral or IV, as sedationFEV1, FVC, Pco2No significant changes observed.[5][6]
Table 3: Interaction of Benzoctamine and Morphine on Respiratory Rate in Mice
Treatment GroupEffect on AnalgesiaEffect on Respiratory Rate
MorphineAnalgesic effectDepression of respiratory rate.[2]
Morphine + BenzoctamineDiminished analgesic action of morphineEnhanced depression of respiratory rate.[2]

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Healthy Human Volunteers

This protocol is based on studies comparing the respiratory effects of Benzoctamine to diazepam and a placebo.[2]

Objective: To assess the effect of a single oral dose of Benzoctamine on the ventilatory response to carbon dioxide (CO2) in healthy adult volunteers.

Methodology:

  • Subject Recruitment: Recruit healthy adult male and female volunteers. Exclude individuals with a history of respiratory, cardiovascular, or neurological disorders, and those taking any medications that could affect respiration.

  • Study Design: A double-blind, placebo-controlled, three-way crossover design. Each subject will receive Benzoctamine, diazepam, and a placebo on three separate occasions, with a washout period of at least one week between treatments.

  • Drug Administration: Administer a single oral dose of Benzoctamine, diazepam (e.g., 5 mg), or a matching placebo.[1]

  • Respiratory Measurement (CO2 Rebreathing Method):

    • At baseline (before drug administration) and at regular intervals post-administration (e.g., 30, 60, 90, 120, and 180 minutes), assess the ventilatory response to CO2.[2]

    • Use a rebreathing technique where the subject rebreathes from a bag containing a hypercapnic gas mixture (e.g., 7% CO2, 93% O2).

    • Measure minute ventilation, tidal volume, and respiratory frequency.

    • Record end-tidal PCO2.

  • Data Analysis:

    • Plot minute ventilation against end-tidal PCO2 for each subject at each time point for each treatment.

    • Calculate the slope and position of the CO2 response curves. A rightward shift of the curve indicates respiratory depression.

    • Statistically compare the changes from baseline in the CO2 response curves between the three treatment groups.

Crossover trial workflow for respiratory effects.
Protocol: Safety of Benzoctamine as a Sedative in Patients with Respiratory Failure

This protocol is based on a study evaluating Benzoctamine in patients with chronic obstructive bronchitis and acute severe asthma.[4][5][6]

Objective: To evaluate the safety of Benzoctamine as a nighttime sedative in patients hospitalized for respiratory failure.

Methodology:

  • Patient Selection: Recruit patients admitted to the hospital with a primary diagnosis of respiratory failure secondary to chronic obstructive bronchitis or acute severe asthma.

  • Inclusion/Exclusion Criteria: Define clear criteria for inclusion (e.g., need for sedation) and exclusion (e.g., contraindications to Benzoctamine).

  • Drug Administration: Administer Benzoctamine orally for nighttime sedation. In cases where oral administration is not possible, intravenous administration may be considered.

  • Respiratory Monitoring:

    • Measure the following parameters at baseline (before the first dose) and at specified intervals (e.g., daily) during the treatment period:

      • Forced Expiratory Volume in 1 second (FEV1)

      • Forced Vital Capacity (FVC)

      • Arterial or end-tidal partial pressure of carbon dioxide (Pco2)

  • Adverse Event Monitoring: Continuously monitor patients for any adverse effects, with a specific focus on signs of respiratory distress.

  • Data Analysis:

    • Compare the respiratory parameters measured during the treatment period to the baseline values for each patient.

    • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there are any significant changes in FEV1, FVC, or Pco2.

G A Patient Selection (Respiratory Failure) B Baseline Measurements (FEV1, FVC, Pco2) A->B C Benzoctamine Administration (Nightly Sedation) B->C D Daily Respiratory Monitoring (FEV1, FVC, Pco2) C->D E Adverse Event Monitoring C->E F Data Analysis (Comparison to Baseline) D->F Benzoctamine Benzoctamine Serotonin_Uptake Serotonin Transporter (SERT) Benzoctamine->Serotonin_Uptake Inhibition Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Receptors Serotonin Receptors on Respiratory Neurons Synaptic_Serotonin->Serotonin_Receptors Increased Stimulation Respiratory_Modulation Modulation of Respiratory Drive Serotonin_Receptors->Respiratory_Modulation

References

Application Notes and Protocols: In Vitro Assays to Determine Benzoctamine's IC50 at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoctamine is a tetracyclic compound that has been used as an anxiolytic and sedative.[1] Its mechanism of action is not fully elucidated, but evidence suggests it interacts with the serotonergic system.[1][2] Early studies indicated that Benzoctamine could increase serotonin levels in the forebrain and decrease serotonin turnover, potentially through inhibition of serotonin uptake.[2][3][4] While its primary therapeutic effects may not be mediated by direct, high-affinity binding to serotonin receptors, characterizing its profile at these receptors is crucial for a comprehensive understanding of its pharmacological actions and potential off-target effects.

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Benzoctamine at various human serotonin (5-HT) receptor subtypes using in vitro radioligand binding and functional assays.

Data Presentation

Disclaimer: The following quantitative data for Benzoctamine is hypothetical and for illustrative purposes only . No definitive IC50 or Ki values for Benzoctamine at specific serotonin receptor subtypes were found in the public domain at the time of this writing. Researchers should generate their own experimental data.

Table 1: Hypothetical IC50 and Ki Values of Benzoctamine at Human Serotonin (5-HT) Receptors Determined by Radioligand Binding Assays

Receptor SubtypeRadioligandTest Concentration Range (nM)IC50 (nM)Ki (nM)
5-HT1A[³H]-8-OH-DPAT0.1 - 10,000>10,000>10,000
5-HT1B[³H]-GR 1257430.1 - 10,0008,5005,800
5-HT1D[³H]-GR 1257430.1 - 10,0009,2006,300
5-HT2A[³H]-Ketanserin0.1 - 10,0001,200850
5-HT2B[³H]-LSD0.1 - 10,0005,6003,900
5-HT2C[³H]-Mesulergine0.1 - 10,0002,8001,950
5-HT3[³H]-Granisetron0.1 - 10,000>10,000>10,000
5-HT6[³H]-LSD0.1 - 10,0004,5003,100
5-HT7[³H]-LSD0.1 - 10,0007,8005,400

Table 2: Hypothetical IC50 Values of Benzoctamine in a Functional Calcium Flux Assay for 5-HT2A Receptor

Receptor SubtypeAssay TypeAgonistAgonist Concentration (nM)IC50 (nM)
5-HT2ACalcium Flux (Antagonist Mode)Serotonin10 (EC80)1,500

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Benzoctamine for various serotonin receptor subtypes.

1. Materials and Reagents:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor subtype (see Table 1).

  • Benzoctamine: Stock solution in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A).

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: 96-well harvester.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

2. Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Benzoctamine) add_buffer Add Assay Buffer prep_reagents->add_buffer prep_membranes Thaw & Dilute Receptor Membranes add_membranes Add Membranes (Initiate Reaction) prep_membranes->add_membranes add_benzoctamine Add Benzoctamine (or NSB/Vehicle) add_buffer->add_benzoctamine add_radioligand Add Radioligand add_benzoctamine->add_radioligand add_radioligand->add_membranes incubate Incubate at RT (e.g., 60-120 min) add_membranes->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Calculate % Inhibition Determine IC50 Calculate Ki count->analyze

Caption: Workflow for Radioligand Binding Assay.

3. Procedure:

  • Prepare serial dilutions of Benzoctamine in assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10,000 nM.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of NSB ligand (for non-specific binding) or 50 µL of Benzoctamine dilution.

    • 50 µL of the specific radioligand diluted in assay buffer to a final concentration approximately equal to its Kd.

    • 100 µL of the diluted cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition of specific binding for each concentration of Benzoctamine using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Plot the percent inhibition against the logarithm of the Benzoctamine concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay for Gq-Coupled Serotonin Receptors (e.g., 5-HT2A)

This protocol measures the ability of Benzoctamine to antagonize the increase in intracellular calcium concentration induced by a serotonin receptor agonist in cells expressing a Gq-coupled receptor like 5-HT2A.

1. Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor and a calcium-sensitive bioluminescent protein (e.g., aequorin) or suitable for loading with a fluorescent calcium indicator.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Indo-1 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Benzoctamine: Stock solution in DMSO.

  • Agonist: Serotonin or a specific 5-HT2A agonist.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: To prevent dye leakage from cells.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence Plate Reader: Equipped with injectors (e.g., FLIPR, FlexStation).

2. Signaling Pathway:

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Benzoctamine Benzoctamine (Antagonist) Benzoctamine->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

3. Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127, and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of Benzoctamine to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for several seconds.

    • Inject the serotonin agonist at a concentration that elicits approximately 80% of the maximal response (EC80).

    • Immediately begin measuring the change in fluorescence over time (typically 60-180 seconds).

4. Data Analysis:

  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Calculate the percent inhibition for each concentration of Benzoctamine relative to the response with the agonist alone.

  • Plot the percent inhibition against the logarithm of the Benzoctamine concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The provided protocols outline standard in vitro methods to determine the IC50 values of Benzoctamine at various serotonin receptor subtypes. A radioligand binding assay will determine the direct affinity of the compound for the receptor, while a functional assay, such as the calcium flux assay, will assess its ability to modulate receptor signaling. A comprehensive screening of Benzoctamine against the full panel of serotonin receptors is necessary to fully characterize its serotonergic pharmacology. The hypothetical data presented serves as a template for how to structure and present experimental findings.

References

Application Notes: Benzoctamine as a Pharmacological Tool for Serotonin Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoctamine is a tetracyclic compound with recognized sedative and anxiolytic properties. While its clinical effects are established, its precise mechanism of action, particularly concerning the serotonergic system, is not fully elucidated, making it an intriguing tool for pharmacological research. Studies suggest that Benzoctamine modulates the serotonin (5-hydroxytryptamine, 5-HT) system, but the nature of this interaction is complex. Evidence points towards an increase in serotonin levels in the forebrain and an influence on serotonin turnover, potentially through the inhibition of serotonin uptake[1][2][3][4]. However, some reports also indicate a possible antagonistic effect at serotonin receptors, albeit at high concentrations[1].

These characteristics suggest that Benzoctamine is not a selective ligand for a specific serotonin receptor subtype. Instead, it serves as a tool to investigate the systemic effects of altered serotonin turnover and overall serotonergic tone. Its anxiolytic effects, comparable to diazepam but with a distinct pharmacological profile (lacking significant respiratory depression and dependency potential), make it useful for comparative studies in behavioral neuroscience to dissect different pathways of anxiety modulation[1][5].

Researchers can utilize Benzoctamine to:

  • Investigate the behavioral and physiological consequences of increased synaptic serotonin availability, potentially through uptake inhibition.

  • Explore the interplay between the serotonergic, noradrenergic, and dopaminergic systems, as Benzoctamine also affects catecholamine turnover[1].

  • Differentiate mechanisms of anxiolysis, comparing its profile to benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs).

Pharmacological Data

The available quantitative data on Benzoctamine's direct interaction with serotonin receptors is limited, which researchers should consider in experimental design. Its primary utility appears to be in modulating serotonin turnover rather than acting as a high-affinity receptor ligand.

CompoundParameterValueReceptor/SystemSpeciesReference
Benzoctamine IC₅₀115 mMSerotonin Receptor (General)Not Specified[1]
Benzoctamine EffectDecreased disappearance of intraventricularly-injected [¹⁴C]-5-HTBrain 5-HT TurnoverRat[3][4]
Benzoctamine EffectIncreased serotonin levelsForebrainNot Specified[2]

Note: The reported IC₅₀ value of 115 mM is exceptionally high, suggesting a very low affinity for direct serotonin receptor antagonism under typical physiological concentrations. The primary mechanism of action is more likely related to its effects on serotonin turnover.

Key Experimental Protocols

Protocol 1: In Vivo Serotonin Turnover Assay in Rodent Brain

This protocol is designed to assess the effect of Benzoctamine on the turnover rate of serotonin in the brain, based on the methodology described by Lippmann and Pugsley (1974)[3][4]. The principle is to measure the rate of disappearance of radiolabeled serotonin injected directly into the brain ventricles in animals pre-treated with Benzoctamine versus a vehicle control.

A. Materials and Reagents

  • Benzoctamine hydrochloride

  • Sterile Saline (0.9% NaCl)

  • [¹⁴C]-5-Hydroxytryptamine ([¹⁴C]-5-HT)

  • Male Wistar rats (200-250g)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Brain homogenization buffer (e.g., ice-cold 0.4 M perchloric acid)

  • Tissue homogenizer

  • Liquid scintillation cocktail

  • Scintillation counter

  • Centrifuge

B. Experimental Procedure

  • Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.

  • Drug Administration:

    • Divide animals into two groups: Vehicle control and Benzoctamine-treated.

    • Prepare Benzoctamine solution in sterile saline.

    • Administer Benzoctamine (e.g., 10 mg/kg, intraperitoneally) or an equivalent volume of saline vehicle to the respective groups 60 minutes prior to the next step.

  • Stereotaxic Surgery and [¹⁴C]-5-HT Injection:

    • Anesthetize a rat and mount it in the stereotaxic apparatus.

    • Expose the skull and drill a small hole over the lateral ventricle.

    • Slowly inject a precise amount of [¹⁴C]-5-HT (e.g., 0.1 µCi in 5 µL of saline) into the ventricle using the Hamilton syringe.

    • Leave the needle in place for 2 minutes post-injection to prevent backflow, then slowly retract it and suture the scalp.

  • Time Course and Tissue Collection:

    • Return the animal to its cage to recover from anesthesia.

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), euthanize the animals by decapitation.

    • Rapidly dissect the brain, isolating specific regions of interest (e.g., forebrain, hippocampus, striatum) on an ice-cold plate.

  • Sample Processing and Analysis:

    • Weigh the dissected brain tissue samples.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Take an aliquot of the supernatant, add it to a scintillation vial containing liquid scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis

  • Normalize the CPM values to the weight of the tissue sample (CPM/mg tissue).

  • For each group (Vehicle and Benzoctamine), plot the mean normalized CPM against time.

  • Calculate the rate of disappearance of [¹⁴C]-5-HT for each group by fitting the data to a one-phase exponential decay curve.

  • A slower rate of disappearance in the Benzoctamine-treated group compared to the vehicle group indicates a decrease in serotonin turnover.

Visualizations: Pathways and Workflows

Benzoctamine_Serotonin_Pathway cluster_pre Presynaptic Serotonergic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) VMAT2 Vesicle Serotonin (5-HT)->VMAT2 Packaging 5-HT_synapse VMAT2->5-HT_synapse Release 5-HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Signal Signal Transduction 5-HTR->Signal SERT SERT (5-HT Transporter) 5-HT_synapse->SERT Reuptake SERT->Serotonin (5-HT) Benzoctamine Benzoctamine Benzoctamine->5-HTR Weak Antagonism (High Conc.) Benzoctamine->SERT Inhibition (Proposed)

Caption: Proposed mechanism of Benzoctamine's action on a serotonin synapse.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Animal Acclimatization (1 week) B 2. Group Assignment (Vehicle vs. Benzoctamine) A->B C 3. Drug Administration (i.p. injection) B->C D 4. Anesthesia & Stereotaxic Surgery C->D E 5. Intraventricular Injection of [14C]-5-HT D->E F 6. Euthanasia & Brain Dissection (Timed intervals) E->F G 7. Tissue Homogenization F->G H 8. Scintillation Counting (Measure Radioactivity) G->H I 9. Data Analysis (Calculate turnover rate) H->I

Caption: Workflow for the in vivo serotonin turnover experiment.

References

Formulation of Benzoctamine Hydrochloride for Oral Administration in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Benzoctamine Hydrochloride for oral administration in a research setting. This compound is a sedative and anxiolytic agent with a tetracyclic structure. An important pharmacokinetic property of Benzoctamine is its high oral bioavailability, which is reported to be over 90%[1]. This suggests good absorption from the gastrointestinal tract despite its predicted poor aqueous solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₀ClNPubChem
Molecular Weight 285.8 g/mol PubChem
Predicted Water Solubility 0.000844 mg/mLDrugBank
Predicted LogP 4.16DrugBank
Physical Appearance Crystalline solidGeneric
pKa (Strongest Basic) 10.04 (Predicted)DrugBank

Preformulation Studies: Experimental Protocols

Due to the limited availability of experimental data for this compound, the following protocols are provided as a guide for researchers to determine the necessary preformulation parameters.

pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (pH 1.2 to 6.8).

Methodology:

  • Buffer Preparation: Prepare buffer solutions at various pH values (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw aliquots from each vial, filter through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid, and dilute appropriately.

  • Quantification: Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Dissolution Testing for a Poorly Soluble Drug

Objective: To evaluate the in vitro dissolution rate of a prototype this compound formulation.

Methodology:

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Based on the pH-solubility profile, select an appropriate dissolution medium. For a poorly soluble, basic compound, a medium with a lower pH (e.g., 0.1 N HCl) is a suitable starting point. The use of surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.

  • Test Parameters:

    • Apparatus: USP Apparatus 2 (Paddle)

    • Paddle Speed: 50 or 75 RPM

    • Temperature: 37 ± 0.5°C

    • Volume of Medium: 900 mL

  • Procedure:

    • Place one tablet or capsule in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze for dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Excipient Compatibility Studies

Objective: To assess the physical and chemical compatibility of this compound with various pharmaceutical excipients.

Methodology:

  • Excipient Selection: Select a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or a ratio relevant to the intended formulation. Prepare a control sample of the API alone.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a specified period (e.g., 2-4 weeks).

  • Analysis:

    • Physical Evaluation: Visually inspect the samples for any changes in color, appearance, or physical state.

    • Chemical Evaluation: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the drug and detect any degradation products.

    • Thermal Analysis (Optional): Use Differential Scanning Calorimetry (DSC) to detect any interactions by observing changes in thermal events like melting points.

Accelerated Stability Studies

Objective: To evaluate the stability of the final formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Package the final oral dosage form (e.g., tablets, capsules) in the intended primary packaging.

  • Storage Conditions: Store the samples in a stability chamber at accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Tests: Perform a battery of tests at each time point, including:

    • Appearance

    • Assay of this compound

    • Content of degradation products

    • Dissolution

    • Hardness and friability (for tablets)

    • Moisture content

Formulation Strategies for this compound

Given its predicted high lipophilicity and low aqueous solubility, the following formulation strategies are recommended for enhancing the dissolution and bioavailability of this compound.

Formulation StrategyDescriptionRecommended Excipients
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic carrier matrix, which can enhance the dissolution rate.Carriers: Povidone (PVP), Copovidone, Soluplus®, Hydroxypropyl methylcellulose (HPMC)
Lipid-Based Formulations The drug is dissolved or suspended in a lipid-based vehicle. Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, facilitating absorption.Oils: Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil) Surfactants: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® RH 40 Co-solvents: Polyethylene glycol (PEG) 400, Propylene glycol
Micronization Reducing the particle size of the drug substance increases the surface area available for dissolution.This is a physical modification of the API itself.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development of an oral formulation of this compound.

G cluster_0 Preformulation cluster_1 Formulation Development cluster_2 Evaluation a Physicochemical Characterization b pH-Solubility Profiling a->b c Excipient Compatibility b->c d Selection of Formulation Strategy (e.g., Solid Dispersion) c->d e Prototype Formulation d->e f Process Optimization e->f g Dissolution Testing f->g h Accelerated Stability Studies g->h

Workflow for Oral Formulation Development.
Hypothesized Signaling Pathway of Benzoctamine

Benzoctamine's mechanism of action is not fully elucidated but is thought to involve the serotonergic system. It is hypothesized to increase serotonin levels in the brain, which may contribute to its anxiolytic and sedative effects. The following diagram depicts a simplified serotonergic signaling pathway that could be modulated by Benzoctamine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron tryptophan Tryptophan serotonin Serotonin (5-HT) tryptophan->serotonin vesicle Synaptic Vesicle serotonin->vesicle receptor 5-HT Receptor vesicle->receptor Release sert SERT (Serotonin Transporter) downstream Downstream Signaling (e.g., cAMP, IP3/DAG) receptor->downstream response Anxiolytic & Sedative Effects downstream->response benzoctamine Benzoctamine benzoctamine->sert Potential Inhibition

Hypothesized Serotonergic Pathway Modulation.

References

Troubleshooting & Optimization

Overcoming solubility issues of Benzoctamine Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Benzoctamine Hydrochloride in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential solutions and methodologies.

Issue 1: this compound is not dissolving in water or aqueous buffers.

  • Question: I am trying to prepare a stock solution of this compound in water/phosphate-buffered saline (PBS), but it remains as a precipitate. How can I dissolve it?

  • Answer: this compound has very low predicted aqueous solubility.[1] Direct dissolution in neutral aqueous solutions is often challenging. Several factors can be manipulated to enhance its solubility.

    • pH Adjustment: this compound is a hydrochloride salt of a weakly basic compound.[2][3] Its solubility is expected to be pH-dependent, with higher solubility at a lower pH.[4][5] Try dissolving the compound in an acidic buffer (e.g., citrate buffer pH 3-5). The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of ionizable drugs.[6][7][8]

    • Co-solvents: The use of water-miscible organic co-solvents can significantly increase the solubility of poorly soluble compounds.[9][10] Consider preparing a concentrated stock solution in a suitable organic solvent and then diluting it with your aqueous medium.

    • Heating: For some compounds, solubility increases with temperature.[11] Gentle heating and stirring may aid dissolution. However, the thermal stability of this compound should be considered to avoid degradation.

Issue 2: My this compound solution is cloudy or forms a precipitate upon standing.

  • Question: I managed to dissolve this compound, but the solution becomes turbid over time. What is causing this and how can I prevent it?

  • Answer: This indicates that the solution is supersaturated and the compound is precipitating out. This can happen due to a change in temperature, pH, or solvent composition upon storage or addition to another medium.

    • Stabilizers: The use of stabilizers can help maintain the supersaturated state. Hydrophilic polymers or surfactants can inhibit precipitation.[12]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and stability.[13][14] This can prevent the drug from precipitating out of solution.

    • Solid Dispersions: Preparing a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[15][16][17]

Issue 3: I need to prepare a high-concentration aqueous formulation of this compound for my experiments.

  • Question: What are the most effective strategies to achieve a high concentration of this compound in an aqueous solution?

  • Answer: For achieving high concentrations of poorly soluble drugs, more advanced formulation strategies are often necessary.

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[1][12][18][19][20] Nanosuspensions are stabilized by surfactants or polymers and can be a suitable approach for achieving higher drug loading in an aqueous vehicle.

    • Lipid-Based Formulations: If compatible, formulating this compound in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can be a powerful approach to enhance its solubility and bioavailability.[21][22]

    • Combination Approaches: Often, a combination of methods is most effective. For instance, using a co-solvent to dissolve the drug and then adding a surfactant to stabilize the diluted aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A1: The predicted aqueous solubility of this compound is very low, estimated to be around 0.000844 mg/mL.[1] This classifies it as a poorly water-soluble compound.

Q2: How does pH affect the solubility of this compound?

A2: As a hydrochloride salt of a weak base, the solubility of this compound is expected to increase in acidic conditions (lower pH) and decrease in neutral or basic conditions (higher pH).[4][23] This is due to the protonation of the amine group, which leads to the formation of a more soluble ionized species.

Q3: What are some suitable organic solvents for dissolving this compound?

A3: While specific data for this compound is limited, solvents like Dimethyl Sulfoxide (DMSO) and alcohols are commonly used for preparing stock solutions of poorly water-soluble drugs.[10] A solubility of 10 mM in DMSO has been reported. It is crucial to consider the compatibility of the chosen solvent with your experimental system and its potential toxicity.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[21] Common pharmaceutical surfactants include Tweens, Spans, and Poloxamers. The choice of surfactant and its concentration should be optimized for your specific application.

Q5: Are there any excipients that should be avoided when trying to dissolve this compound?

A5: While there is no specific list of contraindicated excipients for this compound, it is important to consider potential interactions. For example, if using cyclodextrins, some preservatives' antimicrobial activity might be reduced. Also, the addition of a common ion (e.g., high concentrations of chloride ions) could potentially suppress the dissolution of the hydrochloride salt.[4]

Data Presentation

Table 1: Qualitative Solubility Enhancement Strategies for this compound

StrategyPrinciplePotential EffectivenessKey Considerations
pH Adjustment Increase ionization of the weak base in acidic conditions.[4][5]HighPotential for pH-related degradation; compatibility with the experimental system.
Co-solvency Reduce the polarity of the aqueous medium.[9][10]HighPotential for precipitation upon dilution; solvent toxicity and compatibility.
Surfactants Micellar encapsulation of the drug.[21]Moderate to HighSelection of appropriate surfactant and concentration (CMC); potential for foaming.
Cyclodextrins Formation of soluble inclusion complexes.[13][14]HighStoichiometry of the complex; potential for competition with other molecules.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier in an amorphous state.[15][16]HighChoice of carrier; physical stability of the amorphous form.
Nanosuspension Increased surface area due to particle size reduction.[18][19]HighRequires specialized equipment for production; physical stability of the suspension.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).[24]

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

  • Prepare a preliminary suspension of this compound in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

  • Introduce the suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size.

  • Monitor the particle size reduction periodically using a particle size analyzer (e.g., dynamic light scattering).

  • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble Benzoctamine HCl ph_adjust Adjust pH to acidic range (e.g., pH 3-5) start->ph_adjust check_sol Is it soluble? ph_adjust->check_sol co_solvent Add Co-solvent (e.g., DMSO, Ethanol) check_sol->co_solvent No success Success: Soluble Solution check_sol->success Yes check_sol2 Is it soluble? co_solvent->check_sol2 complexation Use Complexation Agent (e.g., Cyclodextrin) check_sol2->complexation No check_sol2->success Yes advanced Consider Advanced Formulation (Nanosuspension, Solid Dispersion) complexation->advanced fail Re-evaluate Strategy advanced->fail

Caption: Troubleshooting workflow for dissolving this compound.

cluster_1 Factors Affecting Benzoctamine HCl Solubility cluster_2 Result factors Physicochemical Properties Molecular Weight Large, complex structure pKa Weakly basic nature Polarity Poorly polar environment Environmental Factors pH of the medium Solubility increases in acidic pH Temperature Solubility may increase with heat Presence of other ions Common ion effect solubility Aqueous Solubility factors:f0->solubility influences formulation Formulation Additives Co-solvents (e.g., Ethanol, PG) Surfactants (e.g., Tweens, Poloxamers) Complexing Agents (e.g., Cyclodextrins) environment:f0->solubility influences formulation:f0->solubility influences

Caption: Key factors influencing the aqueous solubility of Benzoctamine HCl.

References

Technical Support Center: Managing Benzoctamine-Induced Drowsiness in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing drowsiness as a side effect of Benzoctamine administration in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Benzoctamine and what is its primary mechanism of action?

A1: Benzoctamine is a tetracyclic compound with anxiolytic and sedative properties.[1] Its mechanism of action is not fully elucidated but is understood to involve the modulation of key neurotransmitter systems in the central nervous system. Primarily, it has been shown to affect the turnover of catecholamines (norepinephrine, epinephrine, and dopamine) and serotonin.[1] Studies in rats suggest it may increase the turnover of these neurotransmitters, while also acting as an antagonist at their receptors.[1]

Q2: Is drowsiness a known side effect of Benzoctamine in animals?

A2: While drowsiness is a common side effect in humans with a reported incidence of 9%, specific dose-response data for drowsiness in animal models is not extensively documented in publicly available literature. However, given its sedative properties and its effects on central nervous system pathways known to regulate arousal and sleep, it is reasonable to expect dose-dependent drowsiness or sedation in animals. Researchers should assume that procedures that would cause sedation in humans will cause similar effects in animals.

Q3: How can I assess the level of drowsiness or sedation in my animal models?

A3: Sedation in rodents can be assessed using a combination of observational and automated methods. A sedation scoring system can be developed based on posture, locomotor activity, and responsiveness to stimuli. More objective and quantitative data can be obtained through automated locomotor activity monitoring.

Troubleshooting Guide

Issue: Excessive Drowsiness or Sedation Observed in Animals

Potential Cause 1: High Dose of Benzoctamine

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to systematically reduce the dose of Benzoctamine in a pilot study to identify the minimal effective dose that achieves the desired therapeutic effect without causing excessive sedation.

    • Dose-Response Study: Conduct a formal dose-response study to characterize the relationship between the dose of Benzoctamine and the level of sedation. This will help in selecting an optimal dose for future experiments.

Potential Cause 2: Interaction with Other Administered Compounds

  • Troubleshooting Steps:

    • Review Co-administered Drugs: Benzoctamine's sedative effects can be potentiated when co-administered with other central nervous system depressants.[1] For instance, its interaction with morphine has been shown to enhance the depression of respiratory rate in mice.[2] Carefully review all compounds being administered to the animals for potential synergistic sedative effects.

    • Staggered Administration: If possible, stagger the administration of Benzoctamine and other compounds to avoid peak concentrations occurring simultaneously.

Potential Cause 3: Species, Strain, or Sex Differences

  • Troubleshooting Steps:

    • Literature Review: Different species and even strains of rodents can exhibit varying sensitivities to sedative agents. Review literature for any reported differences in sensitivity to sedative drugs in the specific animal model being used.

    • Pilot Studies: If using a new species, strain, or sex for the first time, conduct a pilot study with a small number of animals to determine the sedative response to Benzoctamine before proceeding with a large-scale experiment.

Issue: Difficulty in Distinguishing Sedation from Other Neurological Effects

  • Troubleshooting Steps:

    • Comprehensive Behavioral Phenotyping: In addition to locomotor activity, assess other behaviors to create a more comprehensive neurological profile. This can include tests for motor coordination (e.g., rotarod test), anxiety-like behavior (e.g., elevated plus-maze), and cognitive function (e.g., novel object recognition).

    • Consult with a Veterinarian: A veterinarian experienced in laboratory animal medicine can provide valuable insights into interpreting behavioral changes and distinguishing sedation from other potential adverse effects.

Quantitative Data Summary

While specific dose-response data for Benzoctamine-induced sedation in animals is limited, the following table summarizes relevant pharmacokinetic and dosage information to aid in experimental design.

ParameterValueSpeciesReference
Half-life 2-3 hoursHuman (oral)[1]
Bioavailability >90%Human (oral)[1]
Time to Peak Plasma Concentration 1 hourHuman (oral)[1]
Administered Dose (Blood Pressure Study) 10 mgRat[1]

Experimental Protocols

Protocol 1: Assessment of Sedation via Open Field Locomotor Activity

This protocol provides a method for quantifying the sedative effects of Benzoctamine by measuring changes in locomotor activity in mice or rats.

  • Apparatus: An open field arena (e.g., a square or circular arena with walls to prevent escape) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Habituate each animal to the open field arena for a set period (e.g., 30 minutes) on the day prior to testing.

    • On the test day, administer Benzoctamine or vehicle control at the desired dose and route of administration.

    • At a predetermined time post-injection (based on the drug's pharmacokinetics, e.g., 30-60 minutes), place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, time spent mobile, rearing frequency) for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the Benzoctamine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity is indicative of a sedative effect.

Visualizations

Below are diagrams illustrating the proposed signaling pathways of Benzoctamine and a general experimental workflow for managing drowsiness.

Benzoctamine_Signaling_Pathway cluster_catecholamine Catecholamine Pathway cluster_serotonin Serotonin Pathway Benzoctamine Benzoctamine Dopamine Dopamine Benzoctamine->Dopamine Antagonizes Receptors & Decreases Turnover Norepinephrine Norepinephrine Benzoctamine->Norepinephrine Antagonizes Receptors & Decreases Turnover Epinephrine Epinephrine Benzoctamine->Epinephrine Antagonizes Receptors & Decreases Turnover Serotonin Serotonin Benzoctamine->Serotonin Decreases Turnover Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase L_DOPA->Dopamine Dopamine->Norepinephrine Dopamine β-hydroxylase Norepinephrine->Epinephrine Tryptophan Tryptophan Five_HTP Five_HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Five_HTP->Serotonin 5-HTP Decarboxylase

Caption: Proposed Signaling Pathways of Benzoctamine.

Drowsiness_Management_Workflow Start Start: Administer Benzoctamine Observe Observe Animal Behavior (Sedation Scoring) Start->Observe Assess_Locomotion Quantitative Assessment (Locomotor Activity) Observe->Assess_Locomotion Is_Drowsiness_Excessive Is Drowsiness Excessive? Assess_Locomotion->Is_Drowsiness_Excessive Proceed Proceed with Experiment Is_Drowsiness_Excessive->Proceed No Troubleshoot Troubleshoot Is_Drowsiness_Excessive->Troubleshoot Yes Dose_Reduction Consider Dose Reduction Troubleshoot->Dose_Reduction Check_Interactions Review Co-administered Compounds Troubleshoot->Check_Interactions Refine_Protocol Refine Protocol Dose_Reduction->Refine_Protocol Check_Interactions->Refine_Protocol Refine_Protocol->Start

Caption: Experimental Workflow for Managing Drowsiness.

References

Improving the stability of Benzoctamine Hydrochloride in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Benzoctamine Hydrochloride in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My this compound solution has changed color (e.g., turned yellow/brown). What does this indicate and what should I do?

A discolored solution often indicates degradation of the this compound. Amines, particularly aromatic amines, are susceptible to oxidation, which can produce colored byproducts.[1] Exposure to light, elevated temperatures, or the presence of oxidizing agents can accelerate this process.

Recommended Actions:

  • Discard the solution: Do not use a discolored solution for your experiments as the presence of degradation products can lead to inaccurate and unreliable results.

  • Review your preparation and storage protocol: Refer to the recommended protocols in this guide to ensure optimal conditions for stability.

  • Prepare a fresh solution: Always use a freshly prepared solution or a properly stored stock solution for critical experiments.

Q2: I am observing a precipitate in my this compound solution. What could be the cause?

Precipitation can occur due to several factors:

  • Low Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent system, especially if the temperature has decreased.

  • pH Shift: A change in the pH of the solution can affect the ionization state of the molecule, potentially reducing its solubility.

  • Degradation: Some degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Check the concentration: Ensure the concentration is within the known solubility limits for the solvent.

  • Verify the pH: Measure the pH of the solution and adjust if necessary, keeping in mind the optimal pH range for stability.

  • Gentle warming and agitation: In some cases, gentle warming and sonication can help redissolve the precipitate, but be cautious as heat can accelerate degradation. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

For long-term storage, it is recommended to prepare stock solutions in a non-aqueous solvent such as anhydrous ethanol or DMSO, which can then be diluted to the final concentration in your aqueous experimental buffer immediately before use. If an aqueous stock solution is necessary, use a buffered solution within the optimal pH range.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific data for this compound is limited, for many amine hydrochloride drugs, a slightly acidic pH range of 4-6 is often optimal for stability in aqueous solutions.[2][3] This helps to keep the amine protonated and less susceptible to oxidation. It is crucial to buffer the solution to maintain a constant pH.

Q5: How should I store my this compound solutions to ensure long-term stability?

To maximize stability, solutions should be:

  • Protected from light: Store solutions in amber vials or wrap clear vials in aluminum foil.[1]

  • Stored at low temperatures: For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

  • Protected from oxygen: For highly sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[1]

Quantitative Data on Stability

The following table summarizes expected stability data for this compound in a 1 mg/mL aqueous buffered solution under various storage conditions. This data is extrapolated from studies on structurally similar compounds, such as Maprotiline, and general principles of amine drug stability.[4][5] It is strongly recommended to perform your own stability studies for your specific experimental conditions.

Storage ConditionBuffer/SolventDurationExpected Purity
Temperature
Room Temperature (~25°C)pH 5.0 Acetate Buffer1 week>95%
Refrigerated (2-8°C)pH 5.0 Acetate Buffer1 month>98%
Frozen (-20°C)pH 5.0 Acetate Buffer6 months>99%
Light Exposure
Ambient Light (RT)pH 5.0 Acetate Buffer24 hours<90%
Protected from Light (RT)pH 5.0 Acetate Buffer24 hours>98%
pH
pH 3.0 (Acidic)Citrate Buffer (4°C)1 month~95%
pH 5.0 (Slightly Acidic)Acetate Buffer (4°C)1 month>98%
pH 7.0 (Neutral)Phosphate Buffer (4°C)1 month~97%
pH 9.0 (Basic)Borate Buffer (4°C)1 month<95%

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

  • Materials:

    • This compound powder

    • Sterile, high-purity water (e.g., USP grade)

    • 0.1 M Acetate buffer, pH 5.0

    • Sterile, amber glass vials with airtight caps

    • Calibrated pH meter

    • Analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in a minimal amount of high-purity water.

    • Add 0.1 M acetate buffer (pH 5.0) to reach the final desired volume.

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Verify the final pH of the solution is 5.0 ± 0.1. Adjust with dilute acetic acid or sodium hydroxide if necessary.

    • Filter the solution through a 0.22 µm sterile filter into a sterile amber glass vial.

    • If oxygen sensitivity is a concern, purge the solution and the vial headspace with nitrogen or argon gas before sealing.

    • Label the vial with the compound name, concentration, date, and storage conditions.

    • For long-term storage, aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for Benzoctamine)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

degradation_pathway benzoctamine This compound oxidized Oxidized Products (e.g., N-oxide) benzoctamine->oxidized Oxidation (O2, light, metal ions) hydrolyzed Hydrolyzed Products benzoctamine->hydrolyzed Hydrolysis (Acid/Base catalysis) photodegraded Photodegradation Products benzoctamine->photodegraded Photolysis (UV/Vis light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Benzoctamine HCl Solution (Buffered, specific concentration) temp Temperature Stress (e.g., 4°C, 25°C, 40°C) prep->temp light Light Stress (UV/Vis exposure vs. dark control) prep->light ph pH Stress (e.g., pH 3, 5, 7, 9) prep->ph sampling Sample at Time Points (e.g., 0, 1, 7, 30 days) temp->sampling light->sampling ph->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Purity and Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Instability Observed (e.g., color change, precipitate) check_storage Review Storage Conditions (Light, Temp, Container) start->check_storage check_prep Review Preparation Protocol (Solvent, pH, Buffer) start->check_prep improper_storage Improper Storage check_storage->improper_storage Deviation found improper_prep Improper Preparation check_prep->improper_prep Deviation found remediate Action: Prepare Fresh Solution Under Optimal Conditions improper_storage->remediate improper_prep->remediate

Caption: Troubleshooting decision tree for solution instability.

References

Enhancing the bioavailability of Benzoctamine in oral dosing studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Benzoctamine. Our aim is to help you address challenges you might encounter during oral dosing studies, particularly if you are observing lower-than-expected bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are planning studies to enhance the oral bioavailability of Benzoctamine. What are the key challenges we should anticipate?

A1: Initial literature review indicates that Benzoctamine inherently possesses high oral bioavailability, reportedly greater than 90%[1]. This suggests that under typical conditions, the fraction of an orally administered dose that reaches systemic circulation is already very high.

Therefore, the primary "challenge" may be a discrepancy between your experimental findings and the established pharmacokinetic profile of the drug. If your in-house studies show significantly lower bioavailability, the focus should shift to troubleshooting your experimental setup and formulation rather than attempting to enhance a property that is already considered optimal.

Possible reasons for observing unexpectedly low bioavailability could include:

  • Formulation Issues: The excipients used in your formulation may be inappropriate, leading to poor dissolution or degradation of the active pharmaceutical ingredient (API).

  • API Quality: The purity and solid-state characteristics (e.g., crystal form) of your Benzoctamine API may differ from that of the originally characterized drug.

  • Animal Model: The physiology of your chosen animal model may differ significantly from humans in terms of gastrointestinal pH, enzymes, or transporters, leading to altered absorption.

  • Analytical Method: The bioanalytical method used to quantify Benzoctamine in plasma may be inaccurate or not sufficiently validated.

Q2: What are the general strategies for enhancing the bioavailability of a poorly soluble drug?

A2: While Benzoctamine is reported to have high bioavailability, if you are working with a different, poorly soluble compound or are troubleshooting an unexpected issue with Benzoctamine, several strategies can be employed to enhance oral bioavailability. These can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension techniques increase the surface area of the drug, which can improve the dissolution rate[2][3][4].

    • Solid Dispersions: Dispersing the drug in an inert carrier at the molecular level can enhance solubility and dissolution[2][5].

  • Chemical Modifications:

    • Salt Formation: Converting the drug to a more soluble salt form is a common approach[2][5].

    • Prodrugs: A prodrug is an inactive derivative that is converted to the active drug in the body. This can be used to improve absorption[3].

  • Formulation Strategies:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs[6][7][8].

    • Use of Surfactants and Solubilizing Agents: These excipients can increase the solubility of the drug in the gastrointestinal tract[2][9].

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance drug solubility[3][10].

Q3: Are there any known drug-drug or drug-food interactions with Benzoctamine that could affect its bioavailability?

A3: The available literature does not extensively detail specific drug-drug or drug-food interactions that directly impact Benzoctamine's bioavailability. However, as a general principle, co-administration of drugs that alter gastric pH (e.g., antacids, proton pump inhibitors) or gastrointestinal motility could potentially affect the dissolution and absorption of any orally administered drug. It is also known that co-administration with other central nervous system depressants, like morphine, can increase respiratory depression[1]. Researchers should always consider the potential for such interactions in their study design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low and variable plasma concentrations of Benzoctamine after oral dosing. Poor dissolution of the drug from the formulation. 1. Characterize the solid-state properties of the Benzoctamine API (e.g., polymorphism, particle size).2. Conduct in vitro dissolution studies with the current formulation in simulated gastric and intestinal fluids.3. If dissolution is poor, consider reformulating using techniques such as micronization, solid dispersions, or lipid-based systems.
Unexpectedly rapid clearance of Benzoctamine. High first-pass metabolism in the chosen animal model. 1. Conduct a pilot study with both oral and intravenous administration to determine the absolute bioavailability and clearance rate.2. If first-pass metabolism is confirmed to be high in your model, consider using a different animal species that is more predictive of human metabolism.
Inconsistent results between different batches of the formulation. Manufacturing process variability. 1. Review and standardize the formulation manufacturing process.2. Implement in-process controls and final product quality control tests to ensure batch-to-batch consistency.
No detectable Benzoctamine in plasma samples. Analytical method issues. 1. Validate the bioanalytical method for accuracy, precision, linearity, and sensitivity.2. Ensure proper sample collection, handling, and storage to prevent degradation of the analyte.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of a Benzoctamine formulation in simulated gastrointestinal fluids.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)

  • Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8)

  • Benzoctamine formulation (e.g., tablets, capsules)

  • Validated analytical method for Benzoctamine quantification (e.g., HPLC-UV)

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C.

  • Add 900 mL of SGF to each dissolution vessel.

  • Place one unit of the Benzoctamine formulation in each vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed SGF.

  • After the final time point in SGF, carefully replace the SGF with SIF and continue sampling.

  • Filter the samples and analyze for Benzoctamine concentration using a validated analytical method.

  • Plot the percentage of drug dissolved versus time.

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a Benzoctamine formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Benzoctamine formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Validated bioanalytical method for Benzoctamine in plasma

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the Benzoctamine formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma samples for Benzoctamine concentration using a validated bioanalytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

experimental_workflow cluster_preclinical Preclinical Investigation formulation Formulation Development dissolution In Vitro Dissolution Testing formulation->dissolution Test Formulation pk_study In Vivo PK Study (Rodent) dissolution->pk_study Optimized Formulation bioanalysis Bioanalysis of Plasma Samples pk_study->bioanalysis Collect Samples data_analysis Pharmacokinetic Data Analysis bioanalysis->data_analysis Concentration Data

Caption: A typical experimental workflow for evaluating the oral bioavailability of a new formulation.

troubleshooting_logic start Low Bioavailability Observed check_formulation Is in vitro dissolution adequate? start->check_formulation check_api Is API quality confirmed? check_formulation->check_api Yes reformulate Reformulate (e.g., particle size reduction, lipid system) check_formulation->reformulate No check_model Is the animal model appropriate? check_api->check_model Yes retest_api Source and re-characterize API check_api->retest_api No check_analytics Is the bioanalytical method validated? check_model->check_analytics Yes change_model Consider alternative animal model check_model->change_model No revalidate_analytics Re-validate analytical method check_analytics->revalidate_analytics No success Bioavailability Issue Resolved check_analytics->success Yes reformulate->success retest_api->success change_model->success revalidate_analytics->success

Caption: A logical troubleshooting workflow for addressing unexpectedly low oral bioavailability.

References

Addressing matrix effects in LC-MS/MS analysis of Benzoctamine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Benzoctamine in biological samples.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components within a biological sample other than the analyte of interest, such as Benzoctamine.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] A matrix effect is the alteration of the analyte's ionization efficiency due to the presence of these co-eluting compounds.[1][2] This phenomenon can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] Phospholipids are a major cause of ion suppression when analyzing plasma or tissue samples.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte, in this case, Benzoctamine.[1][5] This interference can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[3][8]

Q2: Why is addressing matrix effects critical for Benzoctamine analysis in biological samples?

A2: Biological samples like plasma, serum, and urine are complex mixtures.[2] Failing to address matrix effects can lead to poor data quality, including compromised precision and accuracy.[9][10] For regulated bioanalysis in drug development, mitigating these effects is essential for method robustness and reliability.

Q3: What are the most common sources of matrix effects?

A3: The primary sources are endogenous components of the biological sample, such as phospholipids, salts, proteins, and metabolites.[2][5][6] Exogenous substances like anticoagulants or dosing vehicles can also contribute.[5] Phospholipids are particularly problematic in plasma and serum samples as they often co-extract with analytes and can build up on the LC column.[6]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a reduction in the ionization efficiency of the analyte, resulting in a lower signal.[1][11] It occurs when matrix components compete with the analyte for ionization in the MS source.[1][3] Ion enhancement, an increase in signal, is less common but can also occur.[8]

Q5: How can I determine if my Benzoctamine assay is experiencing matrix effects?

A5: A common method is the post-column infusion experiment.[12][13] In this technique, a constant flow of Benzoctamine solution is introduced into the mobile phase after the analytical column.[13] A blank matrix sample is then injected.[13] Any dip or rise in the constant Benzoctamine signal indicates regions of ion suppression or enhancement, respectively.[13] Another method is to compare the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution.[2]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in my Benzoctamine quantification.

  • Question: My quality control (QC) samples are failing, showing high variability and deviation from the nominal concentration. Could this be a matrix effect?

  • Answer: Yes, inconsistent matrix effects between samples are a primary cause of poor reproducibility and accuracy.[3] The composition of the matrix can vary from one sample to another, leading to different degrees of ion suppression or enhancement.[2] It is crucial to develop a sample preparation strategy that effectively removes these interfering components.[7]

Issue 2: Low sensitivity or a higher-than-expected limit of quantification (LOQ).

  • Question: I am struggling to achieve the required sensitivity for my Benzoctamine assay. The signal-to-noise ratio is poor, even for higher concentration standards. What should I investigate?

  • Answer: Significant ion suppression is a likely cause.[8] Co-eluting matrix components can drastically reduce the ionization of Benzoctamine, leading to a weaker signal.[1] To troubleshoot this, consider the following:

    • Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[1][7]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate Benzoctamine from the regions of ion suppression identified by a post-column infusion experiment.[12][13]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the MS source.[3][12][14]

Issue 3: Inconsistent internal standard (IS) response across a batch.

  • Question: The peak area of my internal standard varies significantly between my calibration standards and my study samples. Why is this happening?

  • Answer: This indicates that the internal standard is also affected by the matrix, and the effect is not uniform across the samples.[5] If you are not using a stable isotope-labeled (SIL) internal standard for Benzoctamine, the chosen analog may have different chromatographic retention or be affected differently by the matrix. Using a SIL-IS is the best practice as it co-elutes and experiences nearly identical matrix effects as the analyte, providing better compensation.[7] If a SIL-IS is unavailable, ensure your analog IS is as structurally similar as possible and that your sample cleanup is highly efficient.

Issue 4: Signal intensity deteriorates over the course of an analytical run.

  • Question: My Benzoctamine signal is strong at the beginning of the run, but it gets progressively weaker as more samples are injected. What could be the cause?

  • Answer: This is often due to the accumulation of matrix components, especially phospholipids, on the analytical column or in the mass spectrometer's ion source.[6] This buildup leads to increasing ion suppression over time.

    • Solution: Implement a more rigorous sample preparation method, such as HybridSPE-Phospholipid, which specifically targets phospholipid removal.[6] Additionally, ensure adequate column washing between injections by incorporating a strong organic solvent wash at the end of your gradient.

Quantitative Data Summary

The choice of sample preparation is a critical step in minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation Technique Typical Recovery Matrix Effect Reduction Notes
Protein Precipitation (PPT) High (>90%)LowFast and simple, but results in a "dirtier" extract with significant phospholipids and other interferences.[7][15]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Moderate to HighSelectivity can be tuned by adjusting pH and solvent choice, providing cleaner extracts than PPT.[1][7]
Solid-Phase Extraction (SPE) High (>85%)HighOffers excellent cleanup by using specific sorbent chemistry to retain the analyte while washing away interferences.[1][7]
HybridSPE®-Phospholipid High (>90%)Very HighSpecifically targets and removes phospholipids, a major source of matrix effects in plasma samples.[6][16]

Note: The values presented are typical ranges and actual performance will depend on the specific optimization of the method for Benzoctamine.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing the internal standard, if applicable).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of the biological sample into a glass tube.

  • Add the internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the sample pH (as Benzoctamine is a basic compound).

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[17]

  • Cap and vortex/shake vigorously for 15 minutes.[17]

  • Centrifuge at 3,000 g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like Benzoctamine.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid in water).

  • Wash 1 (Interference Elution): Pass 1 mL of 0.1M acetic acid through the cartridge to wash away neutral and acidic interferences.

  • Wash 2 (Phospholipid Elution): Pass 1 mL of methanol through the cartridge to wash away phospholipids and other non-polar interferences.

  • Elute: Elute Benzoctamine by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Visualizations

Caption: Workflow for identifying and mitigating matrix effects.

Caption: Decision tree for selecting a sample preparation method.

IonSuppression cluster_source ESI Droplet in MS Source Analyte Benzoctamine Ionization Ionization Process Analyte->Ionization Competition for surface access & charge Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Competition for surface access & charge Detector Mass Spectrometer Detector Ionization->Detector Fewer Analyte Ions Enter Gas Phase Signal Suppressed Signal Detector->Signal

Caption: Mechanism of electrospray ion (ESI) suppression.

References

Validation & Comparative

Comparative Efficacy of Benzoctamine Hydrochloride and Diazepam in Preclinical Anxiety Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Benzoctamine Hydrochloride and Diazepam, two anxiolytic agents, focusing on their efficacy in established preclinical models of anxiety. While clinical observations suggest comparable anxiolytic effects in humans, a notable gap exists in publicly available, direct comparative studies in animal models. This document summarizes the current understanding of their mechanisms of action, presents detailed experimental protocols for key anxiety assays, and organizes the available quantitative data for Diazepam, highlighting the need for further preclinical research on Benzoctamine.

Mechanisms of Action: A Tale of Two Pathways

The anxiolytic effects of Diazepam and Benzoctamine are believed to be mediated through distinct neurochemical pathways.

Diazepam , a classic benzodiazepine, exerts its effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). It binds to a specific allosteric site on the GABA-A receptor, which in turn increases the affinity of GABA for its own binding site. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and a reduction in neuronal excitability, ultimately resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

This compound , on the other hand, is thought to act through a different mechanism, primarily involving the modulation of catecholamine and serotonin turnover. While the exact pathway is not fully elucidated, studies suggest it may increase the turnover of catecholamines and antagonize epinephrine and norepinephrine receptors. Additionally, it appears to influence serotonin levels, potentially through the inhibition of serotonin uptake. Unlike benzodiazepines, Benzoctamine has been reported to not cause significant respiratory depression and may have a lower potential for dependence.

G Simplified Anxiolytic Signaling Pathways cluster_0 Diazepam Pathway cluster_1 Benzoctamine Pathway (Proposed) Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis_D Anxiolytic Effect Hyperpolarization->Anxiolysis_D Benzoctamine Benzoctamine HCl Catecholamine Catecholamine Turnover Benzoctamine->Catecholamine Increases Serotonin Serotonin System Benzoctamine->Serotonin Modulates Anxiolysis_B Anxiolytic Effect Catecholamine->Anxiolysis_B Serotonin->Anxiolysis_B G Elevated Plus-Maze Experimental Workflow start Start hab Habituation (30 min) start->hab drug Drug Administration (Benzoctamine, Diazepam, or Vehicle) hab->drug wait Waiting Period (e.g., 30 min) drug->wait place Place animal in center of EPM wait->place record Record behavior (5 min) place->record analyze Analyze data record->analyze end End analyze->end G Open Field Test Experimental Workflow start Start hab Habituation start->hab drug Drug Administration hab->drug wait Waiting Period drug->wait place Place animal in center of Open Field wait->place record Record behavior (5-10 min) place->record analyze Analyze data record->analyze end End analyze->end G Light-Dark Box Test Experimental Workflow start Start hab Habituation start->hab drug Drug Administration hab->drug wait Waiting Period drug->wait place Place animal in lit compartment wait->place record Record behavior (5-10 min) place->record analyze Analyze data record->analyze end End analyze->end G Four-Plate Test Experimental Workflow start Start hab Habituation start->hab drug Drug Administration hab->drug wait Waiting Period drug->wait place Place animal in Four-Plate box wait->place record Count punished crossings (1 min) place->record analyze Analyze data record->analyze end End analyze->end

Validating the Anxiolytic Effects of Benzoctamine Using the Elevated Plus Maze: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anxiolytic Effects

The elevated plus maze is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

While clinical studies have demonstrated that Benzoctamine possesses anxiolytic efficacy comparable to chlordiazepoxide, a benzodiazepine similar to Diazepam, specific preclinical data from the EPM test is lacking in the available scientific literature.[1][2] Diazepam, a classic benzodiazepine, consistently demonstrates dose-dependent anxiolytic effects in the EPM, characterized by increased exploration of the open arms.[3][4][5]

Table 1: Comparative Effects of Vehicle, Benzoctamine, and Diazepam on Elevated Plus Maze Performance in Rodents

Treatment GroupDose% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (Saline) -Data from representative studiesData from representative studiesData from representative studies
Benzoctamine Not AvailableNo data available in literatureNo data available in literatureNo data available in literature
Diazepam 1.0 - 3.0 mg/kgIncreased[4]Increased[4]No significant change or slight decrease at higher doses[6]

Note: The data for the Vehicle and Diazepam groups are representative of typical findings in EPM studies. The absence of data for Benzoctamine highlights a gap in the current preclinical research.

Experimental Protocol: Elevated Plus Maze

This protocol outlines the standard procedure for conducting the elevated plus maze test to evaluate the anxiolytic effects of a test compound.

Apparatus: The elevated plus maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated from the floor (e.g., 50-70 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open. The junction of the arms forms a central platform (e.g., 10 cm x 10 cm). The maze is typically made of a non-porous material for easy cleaning.

Procedure:

  • Acclimation: Animals (rats or mice) are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment. The room should be quiet and have controlled lighting.

  • Drug Administration: The test compound (Benzoctamine), positive control (Diazepam), or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Initiation: Each animal is placed individually on the central platform of the maze, facing one of the open arms.

  • Behavioral Recording: The animal is allowed to freely explore the maze for a 5-minute period. An automated video tracking system or a trained observer records the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

  • Data Analysis: The percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100 are calculated. Statistical analysis is performed to compare the different treatment groups.

  • Cleaning: The maze is thoroughly cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.

Visualizing Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the proposed mechanism of action of Benzoctamine, the following diagrams are provided.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation Drug_Admin Drug Administration (Vehicle, Benzoctamine, Diazepam) Acclimation->Drug_Admin 30-60 min Placement Placement on Central Platform Drug_Admin->Placement Exploration 5-min Free Exploration Placement->Exploration Recording Behavioral Recording (Video Tracking) Exploration->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental workflow for the elevated plus maze test.

Benzoctamine_Pathway cluster_serotonin Serotonergic System cluster_catecholamine Catecholaminergic System Benzoctamine Benzoctamine Serotonin_Turnover Decreased Serotonin (5-HT) Turnover Benzoctamine->Serotonin_Turnover Catecholamine_Turnover Increased Catecholamine Turnover Benzoctamine->Catecholamine_Turnover NE_DA_Antagonism Norepinephrine & Dopamine Receptor Antagonism Benzoctamine->NE_DA_Antagonism Serotonin_Levels Increased Synaptic Serotonin Serotonin_Turnover->Serotonin_Levels Anxiolytic_Effect Anxiolytic Effect Serotonin_Levels->Anxiolytic_Effect Catecholamine_Turnover->Anxiolytic_Effect NE_DA_Antagonism->Anxiolytic_Effect

Caption: Proposed signaling pathway for Benzoctamine's anxiolytic effects.

Discussion and Future Directions

The established anxiolytic properties of Benzoctamine in clinical settings, coupled with its unique proposed mechanism of action involving both serotonergic and catecholaminergic systems, make it a compelling candidate for further preclinical evaluation. The lack of specific data in the elevated plus maze presents a clear research opportunity.

Future studies should aim to directly assess the effects of Benzoctamine in the EPM across a range of doses. Such research would not only provide crucial data for comparison with standard anxiolytics like Diazepam but also help to further elucidate the neurobiological underpinnings of its anxiolytic activity. A comprehensive preclinical profile, including locomotor activity assessment, is essential to differentiate true anxiolytic effects from potential sedative side effects. This would provide a more complete picture of Benzoctamine's behavioral pharmacology and its potential as a therapeutic agent for anxiety disorders.

References

A Comparative Analysis of the Sedative Properties of Benzoctamine and Sodium Amylobarbitone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative properties of Benzoctamine and sodium amylobarbitone, drawing on available clinical data to inform research and drug development. The following sections detail the pharmacodynamics, pharmacokinetics, and clinical effects of both compounds, supported by experimental evidence.

Executive Summary

Benzoctamine, a tetracyclic compound, and sodium amylobarbitone, a barbiturate, both exhibit sedative and anxiolytic properties. However, they differ significantly in their mechanisms of action, pharmacokinetic profiles, and side effect profiles. A key clinical study directly comparing the two found that while both agents reduced restlessness during sleep, sodium amylobarbitone was associated with withdrawal rebound symptoms, which were not observed with Benzoctamine.[1] This suggests a more favorable dependency profile for Benzoctamine. Furthermore, Benzoctamine is distinguished by its lack of respiratory depression, a significant advantage over barbiturates.

Pharmacodynamic Properties

The sedative and anxiolytic effects of Benzoctamine and sodium amylobarbitone stem from distinct interactions with neurotransmitter systems in the central nervous system.

Benzoctamine: The precise mechanism of action for Benzoctamine is not fully elucidated, but it is known to influence several key neurotransmitter systems. It is believed to increase the turnover of catecholamines and has been shown to decrease the turnover of epinephrine, dopamine, and norepinephrine by acting as an antagonist at their respective receptors. Additionally, studies suggest that Benzoctamine increases serotonin levels, potentially through the inhibition of serotonin uptake.[2] This multifaceted activity contributes to its anxiolytic and sedative effects.

Sodium Amylobarbitone: As a barbiturate, sodium amylobarbitone's primary mechanism of action is the enhancement of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor at a site distinct from GABA itself, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This non-selective central nervous system depression results in sedation, hypnosis, and anxiolysis.

Signaling Pathway Diagram

cluster_Benzoctamine Benzoctamine Signaling cluster_Amylobarbitone Sodium Amylobarbitone Signaling Benzoctamine Benzoctamine Serotonin_Receptor Serotonin Receptor Benzoctamine->Serotonin_Receptor Antagonism Catecholamine_Turnover ↑ Catecholamine Turnover Benzoctamine->Catecholamine_Turnover Adrenergic_Receptor Adrenergic Receptor Benzoctamine->Adrenergic_Receptor Antagonism Dopamine_Receptor Dopamine Receptor Benzoctamine->Dopamine_Receptor Antagonism Sedation_Anxiolysis_B Sedation & Anxiolysis Serotonin_Receptor->Sedation_Anxiolysis_B Catecholamine_Turnover->Sedation_Anxiolysis_B Adrenergic_Receptor->Sedation_Anxiolysis_B Dopamine_Receptor->Sedation_Anxiolysis_B Sodium_Amylobarbitone Sodium_Amylobarbitone GABA_A_Receptor GABA-A Receptor Sodium_Amylobarbitone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel ↑ Chloride Ion Influx GABA_A_Receptor->Chloride_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Sedation_Anxiolysis_A Sedation & Anxiolysis Neuronal_Hyperpolarization->Sedation_Anxiolysis_A

Caption: Simplified signaling pathways for Benzoctamine and Sodium Amylobarbitone.

Pharmacokinetic Profile

The onset and duration of action, as well as the metabolic pathways, differ between the two compounds.

ParameterBenzoctamineSodium Amylobarbitone
Administration Oral, IntravenousOral, Intramuscular, Intravenous, Rectal
Onset of Action (Oral) ~1 hour45-60 minutes
Duration of Action (Oral) Not well defined6-8 hours
Elimination Half-life 2-3 hours8-42 hours
Metabolism HepaticHepatic, via microsomal enzymes
Excretion RenalRenal (as metabolites)

Clinical Efficacy and Sedative Properties: A Comparative Overview

A key study by Ogunremi et al. (1973) provides the most direct comparison of the sedative and anxiolytic effects of Benzoctamine and sodium amylobarbitone.

Experimental Protocol: Ogunremi et al. (1973)
  • Study Design: A 27-week clinical trial involving two five-week periods of drug administration.

  • Participants: Eight healthy male volunteers.

  • Interventions: Clinical doses of sodium amylobarbitone and Benzoctamine were administered. Placebo was substituted for each drug during washout periods.

  • Primary Outcome Measures:

    • Anxiety levels and mental concentration.

    • Sleep quality, including restlessness and duration of paradoxical sleep (REM sleep).

    • Plasma concentrations of growth hormone and corticosteroids, measured from blood samples taken every 30 minutes during sleep via an indwelling venous catheter.

Key Findings from the Comparative Study:
  • Sedative Effects: Both Benzoctamine and sodium amylobarbitone were effective in reducing restlessness during sleep and decreasing the amount of paradoxical (REM) sleep.[1]

  • Anxiolytic Effects: The substitution of a placebo for either drug resulted in an increase in anxiety and an impairment of mental concentration, indicating that both drugs have anxiolytic properties.[1]

  • Withdrawal Effects: A critical differentiating factor was the observation of withdrawal phenomena. By the fifth week of administration, sleep in the latter part of the night was more restless than normal with sodium amylobarbitone, suggesting a rebound effect.[1] Following cessation of sodium amylobarbitone, a rebound in plasma corticosteroid levels above normal was observed during the first withdrawal week.[1] In contrast, Benzoctamine was not associated with these withdrawal rebound symptoms.[1]

  • Endocrine Effects: Both drugs led to a reduction in plasma corticosteroid concentrations during sleep.[1]

Quantitative Data from Other Clinical Investigations

While the Ogunremi et al. (1973) study provides a qualitative comparison, other studies offer quantitative insights into the sedative effects of each drug, though not in a head-to-head comparison.

Sodium Amylobarbitone: In a study on the effects of barbiturates on sleep, 200 mg of sodium amylobarbitone was found to:

  • Shorten the delay to sleep onset.

  • Increase the total sleep period.

  • Lengthen the delay to REM sleep.

  • Initially depress REM sleep, with tolerance developing after five nights.[3]

Another study comparing sodium amylobarbitone with other barbiturates in psychiatric patients with insomnia found that it significantly reduced movement during sleep and resulted in longer, less broken, and sounder sleep compared to a placebo.[4][5]

Benzoctamine: A study investigating the use of Benzoctamine as a sedative in patients with respiratory failure found that oral administration for night sedation was not associated with adverse effects and did not cause significant changes in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), or Pco2.[6][7] This highlights a key safety advantage of Benzoctamine over traditional sedatives like barbiturates, which are known to cause respiratory depression.

Experimental Workflow Diagram

cluster_protocol Comparative Clinical Trial Workflow Recruitment Participant Recruitment (8 Males) Baseline Baseline Assessment (Anxiety, Sleep, Hormones) Recruitment->Baseline Randomization Crossover Design Baseline->Randomization Drug_A 5 Weeks: Sodium Amylobarbitone Randomization->Drug_A Drug_B 5 Weeks: Benzoctamine Randomization->Drug_B Washout Placebo Washout Periods Drug_A->Washout Data_Collection Continuous Monitoring: - Sleep (Restlessness, REM) - Anxiety & Concentration - Blood Samples (Hormones) Drug_A->Data_Collection Drug_B->Washout Drug_B->Data_Collection Washout->Drug_A Washout->Drug_B Washout->Data_Collection Withdrawal Withdrawal Period Monitoring Data_Collection->Withdrawal Analysis Data Analysis Withdrawal->Analysis

Caption: Workflow of the comparative study by Ogunremi et al. (1973).

Conclusion

The available evidence indicates that both Benzoctamine and sodium amylobarbitone are effective sedatives and anxiolytics. However, Benzoctamine presents a more favorable safety and tolerability profile. Its lack of respiratory depression and the absence of withdrawal rebound phenomena, as observed in the comparative study, are significant clinical advantages over sodium amylobarbitone. For drug development professionals, Benzoctamine's unique pharmacological profile, which combines effects on multiple neurotransmitter systems without the risks associated with barbiturates, suggests it as a potentially safer alternative for the management of anxiety and sleep disturbances. Further research with larger, randomized controlled trials directly comparing the quantitative effects of these two agents on sleep architecture and anxiety scales would be beneficial to further delineate their respective clinical utility.

References

A Comparative Guide to Analytical Methods for Benzoctamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of tricyclic compounds, which can be considered indicative for the quantification of Benzoctamine.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Precision (%RSD) < 15%< 15%< 10%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 10 ng/mL0.05 - 5 ng/mL
Specificity ModerateHighVery High
Throughput ModerateLow to ModerateHigh

Table 2: General Methodological Comparison

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on polarity, highly specific detection by mass transitions.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Sample Preparation Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).LLE or SPE, often followed by derivatization.Protein precipitation, LLE, or SPE.
Instrumentation Cost LowModerateHigh
Operational Complexity LowModerateHigh

Experimental Protocols

Detailed methodologies for each technique, adapted from validated methods for analogous tricyclic antidepressants, are provided below. These protocols should be optimized and validated specifically for Benzoctamine before implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and reliable technique for the quantification of analytes that possess a UV chromophore, such as Benzoctamine.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or serum, add an internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9.0).

  • Add 5 mL of an organic solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of Benzoctamine (typically around 240-254 nm for tricyclic compounds).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV due to the mass spectrometric detection. Derivatization may be required to improve the volatility and chromatographic properties of Benzoctamine.

a. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.

  • Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 10% methanol).

  • Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of hexane and ethyl acetate).

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized Benzoctamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of drugs in biological matrices. It combines the separation power of HPLC with the highly selective detection of tandem mass spectrometry.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject directly or after dilution into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Benzoctamine and its internal standard.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting MD1 Define Analytical Requirements MD2 Literature Search & Method Scouting MD1->MD2 MD3 Method Optimization MD2->MD3 VP1 Define Validation Parameters (Accuracy, Precision, Linearity, etc.) MD3->VP1 Method Ready for Validation VP2 Set Acceptance Criteria VP1->VP2 VE1 Specificity VP2->VE1 Execute Protocol VE2 Linearity & Range VE1->VE2 VE3 Accuracy & Precision VE2->VE3 VE4 LOD & LOQ VE3->VE4 VE5 Robustness VE4->VE5 DA1 Statistical Analysis of Results VE5->DA1 Complete Experiments DA2 Compare Against Acceptance Criteria DA1->DA2 DA3 Validation Report Generation DA2->DA3 Conclusion Conclusion DA3->Conclusion Validated Method

Caption: General workflow for the validation of an analytical method.

Analytical_Techniques_Hierarchy cluster_0 Analytical Techniques cluster_1 Separation Techniques cluster_2 Detection Techniques cluster_3 Hyphenated Techniques AT Analytical Techniques Chromatography Chromatography AT->Chromatography Spectrometry Spectrometry AT->Spectrometry Spectrophotometry Spectrophotometry AT->Spectrophotometry HPLC HPLC Chromatography->HPLC High-Performance Liquid Chromatography GC GC Chromatography->GC Gas Chromatography MS MS Spectrometry->MS Mass Spectrometry UV_Vis UV_Vis Spectrophotometry->UV_Vis UV-Visible GC_MS GC-MS LC_MS LC-MS/MS HPLC->LC_MS GC->GC_MS MS->GC_MS MS->LC_MS

Caption: Logical hierarchy of analytical techniques for drug quantification.

Benzoctamine's Serotonergic Profile: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of benzoctamine's interaction with serotonin receptors remains a challenge due to a notable lack of specific binding affinity data in publicly accessible literature. While its clinical profile suggests modulation of the serotonergic system, direct quantitative comparisons with established serotonergic agents are limited. This guide synthesizes the available information on benzoctamine and presents a comparative analysis of receptor binding affinities for other major classes of serotonergic drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Atypical Antipsychotics.

In contrast, a wealth of data exists for other classes of drugs that target the serotonergic system. The following sections provide a comparative overview of their binding affinities at key 5-HT receptors, a detailed methodology for a standard binding assay, and visualizations of a relevant signaling pathway and experimental workflow.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values in nM) of selected SSRIs, TCAs, and atypical antipsychotics for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Drug ClassCompound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
SSRI Fluoxetine230 - 1100100 - 29055.40.81 - 2.6
Sertraline440300250.29
Paroxetine10002301100.13
TCA Amitriptyline2152.4 - 4.34.63.45
Imipramine350 - 120012 - 391361.1
Clomipramine836.8130.27
Atypical Antipsychotic Olanzapine230 - 19401.6 - 411>1000
Risperidone160 - 4500.16 - 0.55.32000
Aripiprazole4.4 (p)12 - 311589

(p) denotes partial agonist activity. Data compiled from multiple sources.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

Receptor binding affinity is commonly determined using a competitive radioligand binding assay.[5][6] This technique measures the ability of an unlabeled test compound (e.g., benzoctamine or other serotonergic agents) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target serotonin receptor subtype are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.[5]

2. Binding Incubation:

  • A constant concentration of the radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors, or [³H]-Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • A parallel incubation is performed with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

  • The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.[5]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Visualizations

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue/Cells) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation (Competition for Binding) MembranePrep->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration (Separation) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Serotonergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (Ligand) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

A Comparative Analysis of the Therapeutic Index of Benzoctamine Hydrochloride and Other Anxiolytics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of Benzoctamine Hydrochloride against a range of other anxiolytic agents. The comparison encompasses benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and other non-benzodiazepine anxiolytics. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available preclinical data on the relative safety and efficacy of these compounds.

Executive Summary

The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety. This guide compiles available preclinical data for this compound and other prominent anxiolytics, including Diazepam, Alprazolam, Sertraline, Escitalopram, and Buspirone. Due to the limited availability of direct comparative studies and a lack of specific LD50 and ED50 data for this compound, a definitive comparison of its therapeutic index is challenging. However, by examining the available data for other anxiolytics, we can establish a framework for understanding the relative safety profiles within this therapeutic class.

Data Presentation: Therapeutic Index of Anxiolytics

The following table summarizes the available preclinical data for the median lethal dose (LD50) and median effective dose (ED50) of the selected anxiolytics in rodent models. The therapeutic index (TI) is calculated as LD50/ED50. It is crucial to note that these values are derived from various studies and animal models, which can influence the results. Therefore, direct cross-comparison should be made with caution. Data for this compound is currently unavailable in the public domain.

DrugClassAnimal ModelLD50 (mg/kg)ED50 (mg/kg, Anxiolytic Effect)Therapeutic Index (LD50/ED50)
Benzoctamine HCl Tetracyclic Anxiolytic-Not AvailableNot AvailableNot Available
Diazepam BenzodiazepineMouse720 (oral)[1]1.5 (oral, elevated plus-maze)[2][3]~480
Alprazolam BenzodiazepineRat331-2171 (oral)0.75 (i.p., elevated plus-maze)[4]Variable
Sertraline SSRIRat>2000 (oral)Not directly available-
Escitalopram SSRI-Not directly availableNot directly available-
Buspirone AzapironeRat196 (oral)[5]0.3 (oral, elevated plus-maze)[5][6]~653

Note: The provided ED50 values are based on specific behavioral tests for anxiety in rodents and may not directly correlate with therapeutic doses in humans. The LD50 and ED50 values can vary significantly based on the animal strain, route of administration, and the specific experimental protocol used.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a generalized representation based on the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, specifically TG 423 (Acute Toxic Class Method).

Objective: To determine the dose of a substance that is lethal to 50% of the tested animal population after a single oral administration.

Animals: Young, healthy adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to the laboratory conditions before the study.

Procedure:

  • Dosing: The test substance is administered orally by gavage in a stepwise procedure. A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Stepwise Dosing: Initially, a group of three animals is dosed at the starting level.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Dose Adjustment:

    • If mortality occurs, the next group of three animals is dosed at a lower predefined level.

    • If no mortality occurs, the next group of three animals is dosed at a higher predefined level.

  • Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The LD50 value is then estimated based on the mortality data.

Determination of Anxiolytic Efficacy (ED50)

The median effective dose (ED50) for anxiolytic activity is determined using various animal models that assess anxiety-like behaviors. The Elevated Plus Maze (EPM) is a widely used and validated model.

Objective: To determine the dose of a substance that produces a significant anxiolytic effect in 50% of the tested animal population.

Apparatus: The Elevated Plus Maze consists of two open arms and two closed arms, elevated from the floor.

Animals: Rodents (e.g., mice or rats) are used.

Procedure:

  • Drug Administration: Different groups of animals are administered varying doses of the test substance or a vehicle control, typically via oral or intraperitoneal injection, at a specified time before the test.

  • Test: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).

  • Behavioral Scoring: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters is indicative of an anxiolytic effect, as anxious animals tend to avoid the open, exposed arms.

  • Data Analysis: A dose-response curve is generated by plotting the dose of the substance against the observed anxiolytic effect. The ED50 is the dose at which 50% of the maximum anxiolytic effect is observed.

Signaling Pathways and Mechanisms of Action

This compound

The precise mechanism of action of this compound is not fully elucidated. However, preclinical studies suggest that it modulates multiple neurotransmitter systems. It has been shown to increase the turnover of serotonin in the brain, a mechanism shared with SSRIs.[7][8] Additionally, it exhibits antagonistic effects on norepinephrine and epinephrine receptors.[9] This multi-target profile distinguishes it from more selective anxiolytics.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzoctamine Benzoctamine SERT Serotonin Transporter (SERT) Benzoctamine->SERT Inhibition (?) NET Norepinephrine Transporter (NET) Benzoctamine->NET Inhibition (?) Adrenergic_Receptor Adrenergic Receptor Benzoctamine->Adrenergic_Receptor Antagonism VMAT Vesicular Monoamine Transporter (VMAT) 5HT_Vesicle Serotonin Vesicle VMAT->5HT_Vesicle NE_Vesicle Norepinephrine Vesicle VMAT->NE_Vesicle 5HT Serotonin (5-HT) 5HT_Vesicle->5HT Release NE Norepinephrine (NE) NE_Vesicle->NE Release 5HT->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT->5HT_Receptor NE->NET Reuptake NE->Adrenergic_Receptor Anxiolytic_Effect Anxiolytic Effect 5HT_Receptor->Anxiolytic_Effect Adrenergic_Receptor->Anxiolytic_Effect

Figure 1: Hypothesized Mechanism of this compound.

Benzodiazepines (Diazepam, Alprazolam)

Benzodiazepines exert their anxiolytic effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

cluster_membrane Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Hyperpolarization Benzodiazepine_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site Benzodiazepine_Site->GABA_Site Enhances GABA Affinity GABA_Site->GABA_A_Receptor Opens Channel GABA GABA GABA->GABA_Site Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->Benzodiazepine_Site Cl_ion Cl- Cl_ion->GABA_A_Receptor Influx Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis

Figure 2: Benzodiazepine Mechanism of Action.

Selective Serotonin Reuptake Inhibitors (Sertraline, Escitalopram)

SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action is mediated by their binding to the serotonin transporter (SERT). By blocking reuptake, SSRIs increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin levels is thought to underlie their anxiolytic and antidepressant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) SSRI SSRI (e.g., Sertraline) SSRI->SERT Inhibition 5HT_Vesicle Serotonin Vesicle 5HT Serotonin (5-HT) 5HT_Vesicle->5HT Release 5HT->SERT 5HT_Receptor 5-HT Receptor 5HT->5HT_Receptor Binding Anxiolysis Anxiolysis 5HT_Receptor->Anxiolysis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT1A_Autoreceptor 5-HT1A Autoreceptor Buspirone_Pre Buspirone Buspirone_Pre->5HT1A_Autoreceptor Agonist 5HT_Vesicle Serotonin Vesicle 5HT Serotonin (5-HT) 5HT_Vesicle->5HT Release 5HT->5HT1A_Autoreceptor 5HT1A_Receptor Postsynaptic 5-HT1A Receptor 5HT->5HT1A_Receptor Binding Anxiolysis Anxiolysis 5HT1A_Receptor->Anxiolysis Buspirone_Post Buspirone Buspirone_Post->5HT1A_Receptor Partial Agonist

References

Safety Operating Guide

Prudent Disposal of Benzoctamine Hydrochloride: A Safety-First Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of benzoctamine hydrochloride, adhering to general principles of pharmaceutical waste management.

Recommended Disposal Protocol for this compound

Due to the lack of specific toxicological data for this compound, it is recommended to handle it as a potentially hazardous pharmaceutical waste. This approach aligns with the best practices for chemical hygiene and environmental protection.

Key Procedural Steps:

  • Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS), assume the compound may possess properties of toxicity, including potential reproductive hazards, based on data from structurally related compounds.

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a clearly labeled, dedicated hazardous waste container.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containerization: Use a designated, leak-proof, and properly sealed container for collecting this compound waste. The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Licensed Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste management company. These companies are equipped to handle and treat chemical waste in accordance with federal and local regulations.

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal vendor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C SDS Available and Provides Specific Disposal Instructions? B->C D Follow SDS Instructions for Disposal C->D Yes E Treat as Potentially Hazardous Waste (Conservative Approach) C->E No / Unavailable F Segregate into Labeled Hazardous Waste Container E->F G Wear Appropriate Personal Protective Equipment (PPE) F->G H Store Securely Awaiting Pickup G->H I Transfer to Licensed Hazardous Waste Disposal Vendor H->I J Maintain Disposal Records I->J

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data Summary

A thorough search of scientific and regulatory databases did not yield specific quantitative toxicological data for this compound (e.g., LD50, carcinogenicity, or reproductive toxicity). The following table summarizes the absence of this data, which necessitates the recommended conservative disposal approach.

Data PointThis compound
Acute Toxicity (Oral LD50) Data Not Available
Carcinogenicity Data Not Available
Reproductive Toxicity Data Not Available
NIOSH Hazardous Drug List Not Listed
RCRA Classification Not Listed

Environmental Considerations

The improper disposal of pharmaceuticals can lead to environmental contamination, with potential adverse effects on aquatic life and ecosystems. Although the specific environmental impact of this compound is not well-documented, its classification as a psychoactive substance suggests a potential for biological activity if released into the environment. Therefore, controlled disposal through incineration by a licensed facility is the most environmentally sound method to prevent its entry into waterways.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoctamine Hydrochloride
Reactant of Route 2
Benzoctamine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。